Azonafide-PEABA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H33N5O4 |
|---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
4-amino-N-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C32H33N5O4/c1-41-27-11-10-25-28-26(27)20-22-4-2-3-5-24(22)29(28)32(40)37(31(25)39)19-18-36-16-14-35(15-17-36)13-12-34-30(38)21-6-8-23(33)9-7-21/h2-11,20H,12-19,33H2,1H3,(H,34,38) |
InChI Key |
HKWSBFJHMXFGKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C2C3=C(C4=CC=CC=C4C=C13)C(=O)N(C2=O)CCN5CCN(CC5)CCNC(=O)C6=CC=C(C=C6)N |
Origin of Product |
United States |
Foundational & Exploratory
a
An in-depth technical guide or whitepaper on the topic of "a" cannot be generated as the subject is too broad. To create a valuable resource for researchers, scientists, and drug development professionals, a more specific topic is required.
For example, a specific topic could be:
-
"The role of Protein Kinase B (Akt) in apoptosis and cancer therapy"
-
"The application of CRISPR-Cas9 technology in the development of novel antibiotics"
-
"The molecular mechanisms of Alzheimer's disease and emerging therapeutic strategies"
Once a specific topic is provided, a detailed technical guide can be developed, including:
-
Structured data tables summarizing key quantitative data.
-
Detailed experimental protocols for relevant methodologies.
-
Signaling pathway and workflow diagrams created using Graphviz (DOT language) to visualize complex relationships.
Please provide a more specific topic to proceed with the creation of the in-depth technical guide.
An In-Depth Technical Guide to Topoisomerase II Inhibition by Azonafide-Class Compounds
A Foreword on Azonafide-PEABA: This technical guide focuses on the inhibition of Topoisomerase II by the azonafide class of compounds. The specific derivative, this compound, is a defined chemical entity, however, as of the latest literature review, detailed public data on its specific biological activity, quantitative inhibitory concentrations, and precise experimental protocols are not available. Therefore, this guide will utilize comprehensive data from closely related and well-studied members of the azonafide series, namely amonafide and ethonafide, as exemplary models to detail the mechanism of action, experimental validation, and cellular consequences of this class of Topoisomerase II inhibitors. The principles, protocols, and pathways described herein are expected to be highly relevant for the study of this compound.
Executive Summary
The azonafides are a series of synthetic, anthracene-based DNA intercalators that exhibit potent antitumor activity. Their primary mechanism of action is the inhibition of Topoisomerase II, a critical nuclear enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. Unlike catalytic inhibitors, azonafides act as "poisons," stabilizing the transient covalent complex between Topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked double-strand breaks. These DNA lesions trigger a cascade of cellular responses, including cell cycle arrest and apoptosis, which ultimately contribute to the cytotoxic effects of these compounds against cancer cells. This guide provides a detailed overview of the mechanism of action, quantitative data on the inhibitory effects, and key experimental protocols for characterizing the interaction between azonafide-class compounds and Topoisomerase II.
Mechanism of Action: Topoisomerase II Poisoning
Azonafides, including amonafide and its derivatives like ethonafide, function as Topoisomerase II poisons. The catalytic cycle of Topoisomerase II involves the creation of a transient double-strand break in one DNA duplex to allow for the passage of another, thereby resolving DNA tangles and supercoils. This process involves the formation of a temporary covalent bond between tyrosine residues in the enzyme and the 5'-phosphate ends of the cleaved DNA, known as the "cleavable complex."
Azonafides intercalate into the DNA and stabilize this cleavable complex.[1][2] This action effectively traps the enzyme on the DNA, preventing the re-ligation of the broken DNA strands.[1] The accumulation of these stabilized cleavable complexes results in protein-linked DNA double-strand breaks, which are highly cytotoxic lesions.[3]
Signaling Pathways Activated by Azonafide-Induced DNA Damage
The formation of double-strand breaks triggers the DNA Damage Response (DDR) pathway. This signaling cascade is initiated by sensor proteins that recognize the DNA lesions, leading to the activation of transducer kinases, primarily ATM (Ataxia-Telangiectasia Mutated). Activated ATM then phosphorylates a multitude of downstream effector proteins that orchestrate the cellular response to the damage. Key consequences of this pathway activation include:
-
Cell Cycle Arrest: A critical outcome is the activation of cell cycle checkpoints, particularly the G2/M checkpoint, to prevent cells with damaged DNA from entering mitosis.[1] This provides time for the cell to attempt DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger programmed cell death (apoptosis). This is often mediated by the activation of pro-apoptotic proteins like caspases.
Azonafide-induced cytotoxicity signaling pathway.
Quantitative Data on Azonafide Activity
The cytotoxic and Topoisomerase II inhibitory activities of azonafide-class compounds have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of these compounds.
Table 1: Cytotoxicity of Ethonafide in Human Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) at 72 hours |
| DU-145 | 40 |
| PC-3 | 86 |
| LNCaP | 98 |
Data sourced from a study on ethonafide's activity in prostate cancer cells, where cytotoxicity was assessed using an MTT assay.
Table 2: Cytotoxicity of Amonafide Analogs in Lung and Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Amonafide (Standard) | Lung Cancer | 5.459 |
| Amonafide (Standard) | Colon Cancer | 7.762 |
| Naphthalimide-benzothiazole derivative 30 | Lung Cancer | 4.074 |
| Naphthalimide-benzothiazole derivative 30 | Colon Cancer | 3.715 |
| Naphthalimide-benzothiazole derivative 31 | Lung Cancer | 3.890 |
| Naphthalimide-benzothiazole derivative 31 | Colon Cancer | 3.467 |
This table presents comparative data for amonafide and more potent derivatives against lung and colon cancer cell lines.
Key Experimental Protocols
The characterization of azonafide-class compounds as Topoisomerase II inhibitors involves several key in vitro and cell-based assays.
Topoisomerase II-Mediated DNA Cleavage Assay
This in vitro assay directly measures the ability of a compound to stabilize the cleavable complex, resulting in the cleavage of plasmid DNA.
Principle: Purified Topoisomerase II is incubated with supercoiled plasmid DNA (e.g., pBR322) in the presence of the test compound. The stabilization of the cleavable complex leads to the conversion of supercoiled DNA into linear DNA. The different DNA topoisomers are then separated by agarose gel electrophoresis and visualized.
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:
-
4 µL of 5X Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl, pH 7.9, 500 mM KCl, 25 mM MgCl2, 0.5 mM EDTA, 12.5% glycerol).
-
Supercoiled pBR322 plasmid DNA to a final concentration of 5-10 nM.
-
Varying concentrations of the azonafide compound (or DMSO as a vehicle control).
-
Nuclease-free water to adjust the volume.
-
-
Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase IIα to a final concentration of approximately 200 nM.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the formation of the cleavable complex.
-
Termination: Stop the reaction by adding 2 µL of 5% Sodium Dodecyl Sulfate (SDS) to denature the enzyme.
-
Protein Digestion: Add 2 µL of 0.8 mg/mL Proteinase K and incubate at 45°C for 30-45 minutes to digest the Topoisomerase II that is covalently bound to the cleaved DNA.
-
Electrophoresis: Add agarose gel loading buffer to the samples and load them onto a 1% agarose gel containing ethidium bromide (or another DNA stain).
-
Visualization: Run the gel to separate the supercoiled, nicked, and linear DNA forms. Visualize the DNA bands under UV light. An increase in the linear DNA band with increasing drug concentration indicates stabilization of the cleavable complex.
DNA Cleavage Assay Workflow.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of azonafide compounds on cancer cell lines by measuring metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the azonafide compound. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
MTT Cell Viability Assay Workflow.
Conclusion
The azonafide class of compounds represents a potent group of Topoisomerase II inhibitors with significant potential in oncology. By acting as Topoisomerase II poisons, they induce durable DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the characterization of these compounds, including the specific derivative this compound. Further investigation into the precise quantitative effects and potential therapeutic applications of this compound is warranted and can be effectively guided by the methodologies and mechanistic understanding presented herein.
References
In-Depth Technical Guide on the Cytotoxicity of Azonafide Analogs in Human Cancer Cell Lines
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cytotoxic effects of azonafide and its analogs on human cancer cell lines. Due to the limited public information on the specific conjugate "Azonafide-PEABA," this document focuses on the broader class of azonafide compounds, which share a common mechanistic framework. The information presented herein is compiled from preclinical studies and is intended to serve as a foundational resource for research and development in the field of oncology.
Core Mechanism of Action
Azonafide and its parent compound, amonafide, are synthetic naphthalimide derivatives that exhibit potent anti-neoplastic activity. Their primary mode of action involves a dual attack on DNA integrity, leading to cell cycle arrest and apoptosis.[1] The core mechanisms are:
-
DNA Intercalation: The planar aromatic structure of these compounds allows them to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with critical cellular processes such as DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: Azonafides act as Topoisomerase II (Topo II) "poisons." They stabilize the covalent complex formed between Topo II and DNA, which prevents the re-ligation of double-strand breaks generated by the enzyme during its catalytic cycle.[1][2] The accumulation of these DNA double-strand breaks triggers a DNA damage response, ultimately leading to programmed cell death (apoptosis).[3]
Quantitative Cytotoxicity Data
The cytotoxic potential of various azonafide analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are summarized below. These values represent the concentration of the compound required to inhibit cell growth by 50% or kill 50% of the cells, respectively.
| Compound | Cell Line(s) | Assay Type | IC50 / LC50 (µM) | Reference |
| AMP-1 (Unsubstituted Azonafide) | NCI 56-cell line panel (mean) | Not Specified | LC50: 10-5.53 M (~0.295) | |
| Melanoma (selective) | Not Specified | LC50: 10-6.22 M (~0.060) | ||
| AMP-53 (6-ethoxy azonafide) | NCI 56-cell line panel (mean) | Not Specified | LC50: 10-5.53 M (~0.295) | |
| Non-small cell lung cancer (selective) | Not Specified | LC50: 10-5.91 M (~0.123) | ||
| Renal cell carcinoma (selective) | Not Specified | LC50: 10-5.84 M (~0.145) | ||
| Breast cancer | Colony-forming assay | IC50: 0.09 µg/mL | ||
| Lung cancer | Colony-forming assay | IC50: 0.06 µg/mL | ||
| Renal cell carcinomas | Colony-forming assay | IC50: 0.06 µg/mL | ||
| Multiple myeloma | Colony-forming assay | IC50: 0.03 µg/mL | ||
| Ethonafide | Human prostate cancer cell lines | Not Specified | Nanomolar concentrations | |
| Xanafide | MCF-7 (ER+/p53 wild-type) | Total Growth Inhibition (TGI) | More potent than gemcitabine, vinorelbine, doxorubicin | |
| MDA-MB-231 | Total Growth Inhibition (TGI) | Similar to SKBR-3 | ||
| SKBR-3 | Total Growth Inhibition (TGI) | Similar to MDA-MB-231 | ||
| T47D (ER+/p53 mutated) | Total Growth Inhibition (TGI) | No response |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the cytotoxicity of azonafide analogs.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of viable cells to determine the IC50 value of a compound.
a. Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Azonafide analog stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation and Treatment: Prepare serial dilutions of the azonafide analog in complete culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Remove the overnight medium from the cells and add the prepared drug dilutions. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the induction of apoptosis.
a. Materials:
-
Human cancer cell lines
-
6-well plates
-
Azonafide analog
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Flow cytometer
b. Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the azonafide analog at desired concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).
Visualizations
Signaling Pathway of Azonafide-Induced Apoptosis
Caption: Mechanism of Azonafide-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining IC50 values.
References
Azonafide Analogs: A Technical Overview for Application in Multidrug-Resistant (MDR) Tumors
Disclaimer: This document provides a technical overview of the azonafide class of compounds for researchers, scientists, and drug development professionals. Direct data for a specific compound named "Azonafide-PEABA" is not available in the public domain at the time of this writing. The information presented herein is a synthesis of available preclinical data for closely related azonafide analogs and is intended to serve as a general guide. "PEABA" likely refers to a 4-(2-aminoethyl)benzoic acid linker, suggesting "this compound" may be a derivative designed for conjugation, potentially in an antibody-drug conjugate (ADC) context.
Core Concepts
Azonafides are a series of synthetic, anthracene-based DNA intercalators that have demonstrated significant antitumor activity.[1] A key characteristic of this class of compounds is their efficacy against tumor cell lines that exhibit a multidrug-resistant (MDR) phenotype.[1] The core mechanism of action is believed to be their ability to insert between the base pairs of DNA, thereby interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell death. Unlike many other chemotherapeutic agents, their activity does not appear to be diminished by the overexpression of P-glycoprotein (P-gp), a common mechanism of multidrug resistance.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antitumor activity of representative azonafide analogs from preclinical studies.
Table 1: In Vitro Cytotoxicity of Azonafide Analogs
| Compound | Cancer Type | Assay | Metric | Value | Reference |
| AMP-1 (unsubstituted azonafide) | NCI-60 Panel (overall) | Cell Viability | LC50 | 10-5.53 M | [1] |
| AMP-1 (unsubstituted azonafide) | Melanoma | Cell Viability | LC50 | 10-6.22 M | |
| AMP-53 (6-ethoxy analog) | NCI-60 Panel (overall) | Cell Viability | LC50 | 10-5.53 M | |
| AMP-53 (6-ethoxy analog) | Non-small cell lung cancer | Cell Viability | LC50 | 10-5.91 M | |
| AMP-53 (6-ethoxy analog) | Renal cell carcinoma | Cell Viability | LC50 | 10-5.84 M | |
| AMP-53 (6-ethoxy analog) | Breast cancer (freshly isolated) | Colony-forming | IC50 | 0.09 µg/ml | |
| AMP-53 (6-ethoxy analog) | Lung cancer (freshly isolated) | Colony-forming | IC50 | 0.06 µg/ml | |
| AMP-53 (6-ethoxy analog) | Renal cell carcinoma (freshly isolated) | Colony-forming | IC50 | 0.06 µg/ml | |
| AMP-53 (6-ethoxy analog) | Multiple myeloma (freshly isolated) | Colony-forming | IC50 | 0.03 µg/ml |
Table 2: In Vivo Efficacy of Azonafide Analogs
| Compound | Animal Model | Tumor Model | Metric | Value | Reference |
| AMP-1 | B6CF31 mice | Mammary 16C breast cancer | Efficacy | Superior to amonafide | |
| AMP-53 | C57/bl mice | Lewis lung cancer | T/C (%) | 30% | |
| AMP-53 | SCID mice | HL-60 leukemia xenograft | T/C (%) | 39% | |
| AMP-53 | SCID mice | MCF-7 breast cancer xenograft | T/C (%) | 39% | |
| AMP-53 | SCID mice | A549 non-small cell lung cancer xenograft | T/C (%) | 37% |
Experimental Protocols
Detailed experimental protocols for a specific "this compound" are not available. However, based on studies of related azonafide and amonafide analogs, the following methodologies are representative of the key experiments conducted to evaluate these compounds.
In Vitro Cytotoxicity Assays (e.g., NCI-60 Screen)
-
Cell Lines: A panel of 60 human tumor cell lines representing various cancer types (e.g., leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers).
-
Drug Preparation: The azonafide analog is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.
-
Cell Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
-
Drug Exposure: The cells are incubated with various concentrations of the drug for a specified period (e.g., 48 hours).
-
Endpoint Measurement: Cell viability is assessed using a colorimetric assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.
-
Data Analysis: The optical density readings are used to calculate the percentage of cell growth inhibition. The LC50 (concentration causing 50% cell kill) or IC50 (concentration causing 50% inhibition of growth) is determined from the dose-response curves.
Colony-Forming Assays in Soft Agar
-
Tumor Samples: Freshly isolated human tumor specimens are obtained and processed to create single-cell suspensions.
-
Assay Setup: A bilayer soft agar system is prepared in 6-well plates, with a bottom layer of agar and a top layer containing the tumor cells and the drug at various concentrations.
-
Incubation: Plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period that allows for colony formation (typically 14-21 days).
-
Colony Staining and Counting: Colonies are stained (e.g., with p-iodonitrotetrazolium violet) and counted.
-
Data Analysis: The number of colonies in the drug-treated wells is compared to the control wells to determine the IC50 (concentration that inhibits colony formation by 50%).
In Vivo Antitumor Efficacy in Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The azonafide analog is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size. The antitumor efficacy is often expressed as the T/C ratio (median tumor volume of the treated group / median tumor volume of the control group) x 100%. A lower T/C value indicates greater antitumor activity.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for azonafides is DNA intercalation. This direct interaction with DNA is thought to disrupt the function of enzymes involved in DNA processing, such as topoisomerases. The parent compound, amonafide, is a known topoisomerase II inhibitor. By stabilizing the DNA-topoisomerase II complex, these drugs lead to double-strand breaks in the DNA, which, if not repaired, trigger apoptotic cell death.
A crucial feature of azonafides is their ability to bypass P-gp-mediated efflux, a major driver of multidrug resistance. This suggests that they are poor substrates for this efflux pump, allowing them to accumulate in resistant cancer cells to cytotoxic concentrations.
Caption: Proposed mechanism of action for azonafide analogs in MDR cancer cells.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating a novel azonafide analog against MDR tumors.
Caption: Preclinical evaluation workflow for azonafide analogs in MDR tumors.
Conclusion
The azonafide class of compounds represents a promising avenue for the development of novel therapeutics for multidrug-resistant cancers. Their ability to circumvent P-gp-mediated efflux and their potent cytotoxic activity through DNA intercalation warrant further investigation. While specific data on "this compound" is not yet publicly available, the general characteristics of the azonafide family suggest that this derivative may possess similar and potentially enhanced properties, particularly if the "PEABA" moiety is utilized for targeted delivery strategies such as antibody-drug conjugates. Further research is necessary to elucidate the specific pharmacological profile of this compound and its potential clinical utility.
References
Navigating the Unknown: A Technical Guide to Determining the Solubility and Stability of Novel Compounds in DMSO, with Azonafide-PEABA as a Case Study
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and technical databases yielded no specific quantitative data on the solubility or stability of Azonafide-PEABA in dimethyl sulfoxide (DMSO). This compound appears to be a novel or not widely documented compound. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the established methodologies to determine these critical parameters for a new chemical entity, using the query for this compound as a representative case.
This guide provides a framework of experimental protocols, data presentation strategies, and an understanding of the underlying principles governing the behavior of compounds in DMSO.
Introduction to Solubility and Stability in Drug Discovery
In the realm of drug discovery and development, understanding the solubility and stability of a compound in a relevant solvent system is paramount. Dimethyl sulfoxide (DMSO) is a ubiquitous polar aprotic solvent, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] It is a standard solvent for the storage of compound libraries and for the initial solubilization of test articles for in vitro biological assays. However, the behavior of a compound in DMSO is not always predictable, and factors such as concentration, temperature, water content, and the inherent chemical nature of the solute can significantly impact its solubility and stability over time.[3][4]
For a novel compound like this compound, which belongs to the broader class of azonafides—anthracene-based DNA intercalators with antitumor activity—characterizing its properties in DMSO is a critical first step for any preclinical research.[5]
Determining the Solubility of a Novel Compound in DMSO
The solubility of a compound can be assessed through two primary methodologies: kinetic and thermodynamic solubility.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated DMSO stock into an aqueous buffer. This is often the more relevant measure for high-throughput screening applications.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM this compound) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should typically be low (e.g., 1-5%) to mimic biological assay conditions.
-
Incubation and Precipitation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for precipitation of the compound.
-
Separation of Precipitate: Centrifuge the plate to pellet any precipitate. Alternatively, use a filter plate to separate the solid from the supernatant.
-
Quantification: Analyze the concentration of the compound remaining in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Thermodynamic Solubility Assessment
Thermodynamic solubility, or equilibrium solubility, is the concentration of a saturated solution of the compound in a given solvent at equilibrium. This is a more rigorous measure of solubility.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Solid Compound Addition: Add an excess amount of the solid test compound (e.g., this compound) to a vial containing a known volume of DMSO.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. A centrifugation step may be necessary to ensure complete separation of the solid and liquid phases.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Dilution and Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in DMSO at the specified temperature.
Data Presentation for Solubility Studies
Quantitative solubility data should be presented in a clear and structured format.
Table 1: Template for Reporting Solubility Data for a Novel Compound
| Compound ID | Solvent | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Notes |
| This compound | DMSO | Thermodynamic (Shake-Flask) | 25 | [Experimental Value] | [Calculated Value] | Visually clear solution at saturation |
| This compound | PBS (1% DMSO) | Kinetic (96-well plate) | 25 | [Experimental Value] | [Calculated Value] | Precipitation observed above this conc. |
Assessing the Stability of a Novel Compound in DMSO
The chemical stability of a compound in DMSO is crucial for ensuring the integrity of stock solutions and the reliability of experimental results. Degradation can be influenced by temperature, light, and the presence of water or other reactive species.
Experimental Protocol: Chemical Stability Assessment
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL this compound) in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials under different conditions:
-
-80°C (long-term storage)
-
-20°C (common laboratory freezer)
-
4°C (refrigerated)
-
Room temperature (~25°C)
-
Room temperature, exposed to light
-
-
Time-Point Analysis: At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Sample Analysis: Analyze the concentration of the parent compound in each sample using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0). A compound is often considered stable if >90% of the parent compound remains.
Data Presentation for Stability Studies
The results of the stability study should be tabulated to facilitate easy comparison across different conditions.
Table 2: Template for Reporting Stability Data for a Novel Compound in DMSO
| Compound ID | Storage Temp. (°C) | Light Exposure | Time Point | Initial Conc. (µg/mL) | Measured Conc. (µg/mL) | % Remaining |
| This compound | -80 | Dark | 0 | [Value] | [Value] | 100 |
| This compound | -80 | Dark | 1 month | [Value] | [Value] | [Value] |
| This compound | -20 | Dark | 0 | [Value] | [Value] | 100 |
| This compound | -20 | Dark | 1 month | [Value] | [Value] | [Value] |
| This compound | 4 | Dark | 0 | [Value] | [Value] | 100 |
| This compound | 4 | Dark | 1 week | [Value] | [Value] | [Value] |
| This compound | 25 | Dark | 0 | [Value] | [Value] | 100 |
| This compound | 25 | Dark | 24 hours | [Value] | [Value] | [Value] |
| This compound | 25 | Light | 0 | [Value] | [Value] | 100 |
| This compound | 25 | Light | 24 hours | [Value] | [Value] | [Value] |
Visualizing Experimental Workflows and Concepts
Diagrams are invaluable tools for representing complex workflows and relationships.
Caption: Experimental workflow for determining the solubility and stability of a novel compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antitumor Activity of Azonafides: A Technical Overview
Disclaimer: This document summarizes the preclinical antitumor activity of the azonafide class of compounds . Despite a comprehensive search, no publicly available data was found for the specific entity "Azonafide-PEABA". The following information is based on published studies of related azonafide derivatives, such as AMP-1 and AMP-53, and is intended to provide a general overview of the preclinical potential of this compound class for researchers, scientists, and drug development professionals.
Core Concepts of Azonafide Antitumor Activity
Azonafides are a series of synthetic, anthracene-based compounds that have demonstrated significant antitumor properties in preclinical studies.[1] These small molecules belong to the broader class of naphthalimides and are structurally related to the clinical candidate amonafide.[2][3] A key characteristic of azonafides is their ability to intercalate into DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cancer cell death.[2][3] Notably, certain azonafide derivatives have shown efficacy against multidrug-resistant (MDR) cancer cells, a significant advantage in oncology research.
The core structure of azonafides can be chemically modified, leading to a range of analogues with varying potencies and tumor specificities. This structural versatility allows for the exploration of structure-activity relationships to optimize their therapeutic index.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo antitumor activities of representative azonafide compounds from preclinical studies.
Table 1: In Vitro Cytotoxicity of Azonafide Derivatives
| Compound | Cancer Type | Cell Line(s) | Assay Type | Endpoint | Value | Reference |
| AMP-1 (unsubstituted azonafide) | Melanoma | NCI-60 Panel | Cell Viability | LC50 | 10-6.22 M | |
| Various | NCI-60 Panel | Cell Viability | Mean LC50 | 10-5.53 M | ||
| AMP-53 (6-ethoxy substituted azonafide) | Non-Small Cell Lung Cancer | NCI-60 Panel | Cell Viability | LC50 | 10-5.91 M | |
| Renal Cell Carcinoma | NCI-60 Panel | Cell Viability | LC50 | 10-5.84 M | ||
| Various | NCI-60 Panel | Cell Viability | Mean LC50 | 10-5.53 M | ||
| Breast Cancer | Freshly Isolated Tumors | Colony-Forming Assay | Mean IC50 | 0.09 µg/ml | ||
| Lung Cancer | Freshly Isolated Tumors | Colony-Forming Assay | Mean IC50 | 0.06 µg/ml | ||
| Renal Cell Carcinoma | Freshly Isolated Tumors | Colony-Forming Assay | Mean IC50 | 0.06 µg/ml | ||
| Multiple Myeloma | Freshly Isolated Tumors | Colony-Forming Assay | Mean IC50 | 0.03 µg/ml |
Table 2: In Vivo Antitumor Efficacy of Azonafide Derivatives
| Compound | Tumor Model | Animal Model | Dosing Regimen | Endpoint | Result | Reference |
| AMP-1 | Mammary 16C Breast Cancer | B6CF1 Mice | Not Specified | Tumor Growth | Superior to amonafide | |
| Colon-38 Carcinoma | Not Specified | Not Specified | Tumor Growth | Little activity | ||
| M5076 Ovarian Sarcoma | Not Specified | Not Specified | Tumor Growth | Little activity | ||
| AMP-53 | Lewis Lung Cancer | C57/bl Mice | Not Specified | T/C (%) | 30% | |
| HL-60 Leukemia Xenograft | SCID Mice | Not Specified | T/C (%) | 39% | ||
| MCF-7 Breast Cancer Xenograft | SCID Mice | Not Specified | T/C (%) | 39% | ||
| A549 Non-Small Cell Lung Cancer Xenograft | SCID Mice | Not Specified | T/C (%) | 37% |
*T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of azonafides are outlined below.
In Vitro Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of an azonafide compound that inhibits the growth of or kills cancer cells.
Protocol:
-
Cell Culture: Human tumor cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: A range of concentrations of the azonafide compound are added to the wells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability/Cytotoxicity Measurement: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB). The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell survival relative to the control. The IC50 (concentration causing 50% inhibition of cell growth) or LC50 (concentration causing 50% cell death) is determined by plotting the percentage of survival against the drug concentration.
Colony-Forming Assay in Soft Agar
Objective: To assess the ability of an azonafide compound to inhibit the anchorage-independent growth of tumor cells from fresh patient samples.
Protocol:
-
Tumor Dissociation: Freshly isolated human tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Soft Agar Preparation: A base layer of agar in culture medium is prepared in petri dishes.
-
Cell Seeding: The tumor cell suspension is mixed with a top layer of agar containing various concentrations of the azonafide compound and layered onto the base layer.
-
Incubation: The dishes are incubated under standard cell culture conditions until colonies are formed (typically 14-21 days).
-
Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted manually or using an automated colony counter.
-
Data Analysis: The number of colonies in the treated groups is compared to the control group to determine the inhibitory effect of the compound.
In Vivo Xenograft Tumor Models
Objective: To evaluate the antitumor efficacy of an azonafide compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.
-
Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The azonafide compound is administered via a clinically relevant route (e.g., intravenous, intraperitoneal) according to a specific dosing schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes are monitored throughout the study. At the end of the study, mice are euthanized, and the tumors are excised and weighed. The T/C ratio is calculated to determine the antitumor activity.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: DNA Intercalation
Caption: Proposed mechanism of action for azonafides.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
The azonafide class of compounds demonstrates promising preclinical antitumor activity across a range of cancer types, including those with multidrug resistance. Their primary mechanism of action as DNA intercalators provides a solid foundation for their cytotoxic effects. The available data on derivatives such as AMP-1 and AMP-53 highlight their potential for further development. While specific data for this compound is not currently available in the public domain, the broader class characteristics suggest that it may warrant further investigation. Future studies are needed to elucidate the specific activity and potential advantages of the PEABA conjugate.
References
Azonafide-PEABA: A Technical Overview of a Novel Compound Class in Breast and Lung Cancer Research
Executive Summary: While specific research on "Azonafide-PEABA" is not extensively available in the public domain, this technical guide consolidates the existing body of knowledge on the broader class of azonafides and the closely related compound, amonafide. This compound is understood to be a derivative of this family of anthracene-based DNA intercalators. This document provides an in-depth analysis of their mechanism of action, preclinical and clinical efficacy in breast and lung cancer, and representative experimental protocols for researchers and drug development professionals. The available data suggests that azonafides exhibit potent antitumor activity, particularly in multidrug-resistant cancer models, warranting further investigation into specific derivatives like this compound.
Introduction to Azonafides
Azonafides are a class of synthetic, anthracene-based compounds that function as DNA intercalating agents.[1] They are structurally related to naphthalimides, such as amonafide, and have demonstrated significant antitumor activity against a variety of human cancer cell lines, including those of the breast and lung.[1][2][3][4] A key feature of some azonafide derivatives is their ability to circumvent multidrug resistance (MDR), a common mechanism of treatment failure in oncology. This whitepaper will delve into the preclinical and clinical data available for this class of compounds, with a focus on their potential application in breast and lung cancer therapy.
Mechanism of Action
The primary mechanism of action for azonafides is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into the DNA helix, these compounds stabilize the topoisomerase II-DNA complex, leading to double-strand breaks. This DNA damage, if not repaired, triggers apoptotic cell death. The process is outlined in the signaling pathway diagram below.
References
- 1. Synthesis and evaluation of novel amonafide-polyamine conjugates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of amonafide and azonafide with novel ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Azonafide-PEABA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Azonafide-PEABA" is not found in readily available scientific literature. This guide is a scientifically informed projection based on the known properties of Azonafide and common bioconjugation strategies. The "PEABA" moiety is presumed to be a linker derived from p-(2-aminoethyl)benzoic acid , a structure combining phenylethylamine (PEA) and benzoic acid (BA) functionalities, to facilitate conjugation.
Introduction
Azonafide and its parent compound, amonafide, are members of the naphthalimide class of anticancer agents.[1][2] These planar molecules act as DNA intercalators and topoisomerase II inhibitors, leading to DNA strand breaks and ultimately apoptosis in cancer cells.[3][4] Azonafide derivatives have shown promise against a variety of cancer models, including leukemias, breast cancer, and melanoma, and are notably unaffected by the multidrug resistance (MDR) phenomenon.[1] The conjugation of active pharmaceutical ingredients (APIs) like Azonafide to linker molecules is a common strategy in drug development to improve solubility, stability, and target specificity, particularly in the context of antibody-drug conjugates (ADCs).
This technical guide outlines a plausible synthesis, characterization, and experimental evaluation of a novel Azonafide conjugate, this compound.
Synthesis of this compound
The proposed synthesis of this compound is a multi-step process starting from a suitable Azonafide precursor. The key is to have a reactive functional group on the Azonafide core that can be coupled with the PEABA linker. A common strategy for naphthalimides is to introduce a reactive group at the imide nitrogen.
Proposed Synthetic Scheme
The synthesis would likely proceed as follows:
-
Functionalization of Azonafide: An Azonafide core with a leaving group (e.g., a halogen) on the side chain attached to the imide nitrogen is required. Let's assume a starting material of N-(2-bromoethyl)azonafide.
-
Synthesis of the PEABA Linker: p-(2-aminoethyl)benzoic acid can be synthesized through various organic chemistry routes or procured commercially. The amino group will be protected (e.g., with a Boc group) to prevent side reactions.
-
Conjugation: The protected PEABA is reacted with the functionalized Azonafide. The carboxyl group of PEABA can be activated (e.g., using DCC/DMAP or by converting to an acid chloride) to form an amide bond with an amino-functionalized Azonafide, or the amino group of PEABA can displace a leaving group on an alkyl-functionalized Azonafide.
-
Deprotection: The protecting group on the PEABA linker is removed to yield the final this compound conjugate.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(2-aminoethyl)azonafide (Azonafide-NH2)
-
A mixture of Azonafide anhydride and an excess of ethylenediamine is refluxed in ethanol for 4-6 hours.
-
The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried to yield N-(2-aminoethyl)azonafide.
Step 2: Protection of p-aminobenzoic acid (PABA)
-
p-aminobenzoic acid is dissolved in a suitable solvent (e.g., dioxane/water).
-
Di-tert-butyl dicarbonate (Boc)2O and a base (e.g., sodium bicarbonate) are added, and the mixture is stirred at room temperature overnight.
-
The product, Boc-PABA, is extracted and purified.
Step 3: Coupling of Azonafide-NH2 and Boc-PABA
-
Boc-PABA is dissolved in an anhydrous solvent (e.g., DMF).
-
A coupling agent such as HBTU and a base like DIPEA are added, followed by Azonafide-NH2.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The crude product is purified by column chromatography.
Step 4: Deprotection of the Boc group
-
The Boc-protected conjugate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
The reaction is stirred at room temperature for 1-2 hours.
-
The solvent is evaporated, and the residue is purified by HPLC to yield the final product, this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.
| Analytical Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bond formation. | Peaks corresponding to both the Azonafide and PEABA moieties with expected chemical shifts and integration values. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the final product. | A molecular ion peak corresponding to the calculated mass of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity (>95%). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for amide C=O stretch, N-H stretch, and aromatic C-H stretches. |
| UV-Vis Spectroscopy | Confirmation of the presence of the Azonafide chromophore. | Absorption maxima characteristic of the Azonafide naphthalimide ring system. |
| Solubility Studies | Determination of solubility in various solvents. | Quantitative measurement of solubility in aqueous and organic solvents. |
Experimental Protocols for Biological Evaluation
The biological activity of this compound would be assessed to determine if the conjugation affects its anticancer properties.
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Method:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound, unconjugated Azonafide, and a vehicle control.
-
After a 72-hour incubation period, cell viability is assessed using an MTT or similar colorimetric assay.
-
IC50 values are calculated from the dose-response curves.
-
DNA Intercalation Assay
-
Objective: To confirm that this compound retains its ability to intercalate into DNA.
-
Method:
-
A solution of plasmid DNA is incubated with increasing concentrations of this compound.
-
The samples are subjected to agarose gel electrophoresis.
-
DNA intercalation will alter the migration of the plasmid DNA, which can be visualized and quantified.
-
Topoisomerase II Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit topoisomerase II.
-
Method:
-
A commercially available topoisomerase II drug screening kit is used.
-
The assay measures the decatenation of kinetoplast DNA (kDNA) by topoisomerase II in the presence of the test compound.
-
Inhibition of the enzyme results in a decrease in decatenated DNA, which can be quantified.
-
Signaling Pathways and Mechanism of Action
Azonafide and its analogs exert their cytotoxic effects primarily through the induction of DNA damage, which triggers a cascade of cellular events leading to apoptosis.
DNA Damage Response Pathway
This compound, by intercalating into DNA and inhibiting topoisomerase II, is expected to cause DNA double-strand breaks (DSBs). This damage activates the DNA damage response (DDR) pathway.
Caption: DNA Damage Response Pathway Induced by this compound.
Experimental Workflow for Pathway Analysis
To confirm the activation of these signaling pathways, a series of experiments can be conducted.
References
Methodological & Application
Application Notes and Protocols for Azonafide-PEABA in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex tumor microenvironment. These models offer a superior platform for preclinical drug screening compared to traditional 2D cell monolayers. Azonafide-PEABA is a novel compound belonging to the azonafide class of DNA intercalators. Azonafides are known for their potent anti-cancer activity by inserting into the DNA helix, thereby disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The addition of the 4-(2-aminoethyl)benzenesulfonamide (PEABA) moiety may enhance the compound's solubility, cell permeability, or targeting capabilities.
These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models, offering detailed protocols for assessing its efficacy and elucidating its mechanism of action.
Mechanism of Action
This compound, like other azonafide derivatives, is presumed to exert its cytotoxic effects primarily through DNA intercalation. The planar aromatic core of the azonafide structure inserts between the base pairs of the DNA double helix. This interaction leads to a cascade of cellular events, including:
-
Inhibition of DNA Replication and Transcription: The presence of the intercalated drug obstructs the progression of DNA and RNA polymerases along the DNA template.
-
Induction of DNA Damage: The distortion of the DNA helix can trigger DNA damage response pathways.
-
Cell Cycle Arrest: Checkpoint proteins, sensing the DNA damage, halt the cell cycle to allow for repair. If the damage is too severe, apoptosis is initiated.
-
Induction of Apoptosis: The culmination of irreparable DNA damage and cell cycle arrest leads to programmed cell death.
The PEABA component may modulate the pharmacokinetic and pharmacodynamic properties of the parent azonafide molecule.
Hypothetical Data Presentation
The following tables present hypothetical data to illustrate the potential anti-tumor efficacy of this compound in 3D spheroid models derived from various cancer cell lines. This data is for representative purposes and should be generated for specific cell lines and experimental conditions.
Table 1: IC50 Values of this compound in 2D vs. 3D Cell Culture Models
| Cell Line | Histology | IC50 in 2D Culture (µM) | IC50 in 3D Spheroids (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.5 | 2.1 |
| A549 | Lung Carcinoma | 0.8 | 3.5 |
| HCT116 | Colorectal Carcinoma | 0.3 | 1.8 |
| U-87 MG | Glioblastoma | 1.2 | 5.7 |
Table 2: Effect of this compound on Spheroid Growth and Viability (HCT116 Spheroids)
| Concentration (µM) | Average Spheroid Diameter (µm) at 72h | % Viability (Relative to Control) |
| 0 (Control) | 550 ± 25 | 100 |
| 0.5 | 480 ± 30 | 85 |
| 1.0 | 410 ± 28 | 65 |
| 2.5 | 320 ± 35 | 40 |
| 5.0 | 250 ± 40 | 15 |
Signaling Pathway
The primary mechanism of this compound is DNA intercalation, which triggers a DNA Damage Response (DDR) pathway. A simplified representation of this pathway is depicted below.
Caption: Simplified signaling pathway initiated by this compound.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Agarose
Procedure:
-
Prepare a 1.5% (w/v) solution of agarose in serum-free medium or PBS. Autoclave to sterilize.
-
While the agarose solution is still molten (around 40-50°C), add 50 µL to each well of a 96-well plate.
-
Allow the agarose to solidify at room temperature for at least 30 minutes. This creates a non-adherent surface.
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2 x 10^4 cells/mL.
-
Carefully add 100 µL of the cell suspension (containing 2,000 cells) to each agarose-coated well.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation in the center of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Spheroids will typically form within 48-72 hours. Monitor spheroid formation daily using an inverted microscope.
Caption: Workflow for 3D tumor spheroid generation.
Protocol 2: Assessment of this compound Cytotoxicity in 3D Spheroids
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in established tumor spheroids using a viability assay.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After 72 hours of spheroid formation, carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the prepared drug dilutions.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
At the end of the incubation period, take brightfield images of the spheroids to assess morphological changes and measure their diameter.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for assessing cytotoxicity in 3D spheroids.
Disclaimer
The experimental data and protocols provided herein are for illustrative and guidance purposes only. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The hypothetical data is not based on published results for this compound and serves as a template for data presentation. Always adhere to standard laboratory safety practices when handling chemical compounds and performing cell culture work.
Application Notes and Protocols for Azonafide-PEABA Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] This document provides detailed application notes and protocols for the development of ADCs utilizing the novel Azonafide-PEABA payload-linker system. Azonafide is a potent, anthracene-based DNA intercalator that has been shown to inhibit topoisomerase II and induce immunogenic cell death.[2][3][4] The PEABA (p-aminobenzyl alcohol) linker is a self-immolative spacer designed for controlled release of the active Azonafide payload within the target cancer cell.[5]
Developed by Oncolinx, Azonafide-based ADCs are currently in the preclinical stage of development. This platform has demonstrated subnanomolar to picomolar potency across a wide range of cancer cell lines and is effective against drug-resistant and slow-growing cancers. A key feature of the Azonafide payload is its ability to activate an immune response against the tumor, a critical factor for durable therapeutic effects.
These notes are intended to provide a comprehensive guide for researchers working on the synthesis, characterization, and evaluation of this compound ADCs.
Mechanism of Action
The this compound ADC exerts its anti-cancer effect through a multi-step process that begins with targeted delivery and culminates in immunogenic cell death.
-
Target Binding and Internalization : The monoclonal antibody (mAb) component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization and Trafficking : Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked to the lysosome.
-
Payload Release : Within the lysosome, the linker is cleaved, often by lysosomal proteases, releasing the this compound moiety. The PEABA component then undergoes a self-immolation reaction to release the active Azonafide payload.
-
Cytotoxicity and Immunogenic Cell Death : The released Azonafide intercalates into the DNA of the cancer cell and inhibits topoisomerase II, leading to DNA damage and cell cycle arrest. This ultimately triggers immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response.
Figure 1. Mechanism of action of this compound ADC.
Quantitative Data Summary
The following tables summarize key quantitative data for Azonafide and its derivatives from preclinical studies.
| Compound | Cancer Type | Mean LC50 (M) | Reference |
| Azonafide (AMP-1) | NCI-60 Panel (Overall) | 10-5.53 | |
| Azonafide (AMP-1) | Melanoma | 10-6.22 | |
| 6-Ethoxy Azonafide (AMP-53) | NCI-60 Panel (Overall) | 10-5.53 | |
| 6-Ethoxy Azonafide (AMP-53) | Non-Small Cell Lung Cancer | 10-5.91 | |
| 6-Ethoxy Azonafide (AMP-53) | Renal Cell Carcinoma | 10-5.84 |
| Compound | Tumor Type (Freshly Isolated) | Mean IC50 (µg/mL) | Reference |
| 6-Ethoxy Azonafide (AMP-53) | Breast Cancer | 0.09 | |
| 6-Ethoxy Azonafide (AMP-53) | Lung Cancer | 0.06 | |
| 6-Ethoxy Azonafide (AMP-53) | Renal Cell Carcinoma | 0.06 | |
| 6-Ethoxy Azonafide (AMP-53) | Multiple Myeloma | 0.03 |
| Compound | In Vivo Model | Tumor Type | Efficacy (T/C %) | Reference |
| 6-Ethoxy Azonafide (AMP-53) | Lewis Lung Cancer (C57/bl mice) | Lung | 30 | |
| 6-Ethoxy Azonafide (AMP-53) | SCID Mice Xenograft | HL-60 Leukemia | 39 | |
| 6-Ethoxy Azonafide (AMP-53) | SCID Mice Xenograft | MCF-7 Breast Cancer | 39 | |
| 6-Ethoxy Azonafide (AMP-53) | SCID Mice Xenograft | A549 Non-Small Cell Lung Cancer | 37 |
Experimental Protocols
I. Synthesis of this compound Linker-Payload
This protocol describes a general approach for the synthesis of an this compound linker-payload suitable for conjugation to an antibody. This synthesis involves the preparation of an activated Azonafide derivative and its subsequent coupling to a PEABA-containing linker.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
Application Notes and Protocols: Conjugation of Azonafide-PEABA to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Azonafide, a DNA intercalator with significant antitumor activity, is an emerging payload for ADC development.[1] This document provides a detailed protocol for the conjugation of an Azonafide-PEABA linker-payload to a targeting antibody.
The this compound linker system is a sophisticated construct designed for stability in circulation and efficient release of the Azonafide payload within the target cancer cell. While the precise chemical structure of the proprietary "PEABA" linker is not publicly disclosed, it is understood to be a peptide-based linker system. Based on established principles of ADC linker technology, "PEABA" likely refers to a peptide sequence (e.g., a dipeptide) susceptible to cleavage by intracellular enzymes, coupled with a p-aminobenzyl alcohol (PABA) self-immolative spacer. This design ensures that upon enzymatic cleavage of the peptide within the lysosome of a cancer cell, the PABA spacer spontaneously releases the active Azonafide payload.
This protocol will detail a representative method for conjugating this compound to an antibody via reduced interchain disulfide bonds of the antibody, a common and effective strategy for creating stable and homogeneous ADCs.
Mechanism of Action of Azonafide-Based ADCs
Azonafide-based ADCs function through a multi-step process to selectively deliver the cytotoxic payload to cancer cells:
-
Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen expressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.
-
Payload Release: Within the lysosome, the peptide portion of the PEABA linker is cleaved by proteases such as Cathepsin B. This cleavage triggers the self-immolation of the PABA spacer, leading to the release of the active Azonafide payload into the cytoplasm.
-
DNA Intercalation and Apoptosis: The released Azonafide intercalates into the DNA of the cancer cell, disrupting DNA replication and transcription, which ultimately leads to programmed cell death (apoptosis).
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the preparation and characterization of this compound ADCs.
Table 1: Representative Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Monoclonal Antibody (e.g., Trastuzumab) | Various | N/A | 2-8°C |
| This compound-Maleimide | Custom Synthesis | N/A | -20°C, Desiccated |
| Tris(2-carboxyethyl)phosphine (TCEP) | MilliporeSigma | C4706 | Room Temperature |
| Propylene Glycol | MilliporeSigma | P4347 | Room Temperature |
| Polysorbate 20 (Tween 20) | MilliporeSigma | P9416 | Room Temperature |
| Sodium Borate Buffer, pH 8.0 | In-house preparation | N/A | Room Temperature |
| Sodium Acetate Buffer, pH 5.0 | In-house preparation | N/A | Room Temperature |
| Sephadex G-25 Desalting Column | Cytiva | 17-0851-01 | Room Temperature |
Table 2: Typical Reaction and Purification Parameters
| Parameter | Value |
| Antibody Concentration for Reduction | 5-10 mg/mL |
| TCEP to Antibody Molar Ratio | 2.5 - 3.5 : 1 |
| Reduction Incubation Time | 1-2 hours |
| Reduction Incubation Temperature | 37°C |
| This compound-Maleimide to Antibody Molar Ratio | 4 - 5 : 1 |
| Conjugation Incubation Time | 1-2 hours |
| Conjugation Incubation Temperature | Room Temperature |
| Purification Method | Size Exclusion Chromatography (SEC) |
| SEC Column | Sephadex G-25 |
| SEC Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4 |
Table 3: Characterization of a Representative this compound ADC
| Characteristic | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.0 |
| Monomer Purity | Size Exclusion Chromatography (SEC) | >95% |
| Free Drug Level | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | <1% |
| In Vitro Cytotoxicity (IC50) | Cell-based assay (e.g., against HER2+ SK-BR-3 cells) | 10-100 ng/mL |
| Antigen Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 1-10 nM |
Experimental Protocols
Antibody Preparation and Reduction
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sodium Borate Buffer (50 mM, pH 8.0) with 1 mM EDTA
-
Nitrogen gas
Procedure:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in Sodium Borate Buffer.
-
Gently purge the vial containing the mAb solution with nitrogen gas for 5 minutes to remove dissolved oxygen.
-
Prepare a fresh stock solution of TCEP in water.
-
Add the required volume of TCEP stock solution to the mAb solution to achieve a final molar ratio of TCEP to mAb of 2.5-3.5:1.
-
Gently mix the solution by inverting the vial. Do not vortex.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
Preparation of this compound-Maleimide Solution
Materials:
-
This compound-Maleimide
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Just prior to use, dissolve the this compound-Maleimide in a sufficient volume of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Ensure the linker-payload is fully dissolved. Gentle warming may be required.
Conjugation of this compound to the Reduced Antibody
This protocol describes the conjugation of the maleimide-functionalized linker-payload to the free thiol groups on the reduced antibody.
Materials:
-
Reduced antibody solution from Step 1
-
This compound-Maleimide solution from Step 2
-
Propylene Glycol
-
Sodium Acetate Buffer (50 mM, pH 5.0)
Procedure:
-
Cool the reduced antibody solution to room temperature.
-
Add propylene glycol to the reduced antibody solution to a final concentration of 10% (v/v).
-
Slowly add the this compound-Maleimide solution to the reduced antibody solution while gently stirring to achieve a final molar ratio of linker-payload to antibody of 4-5:1.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Quench the reaction by adding an excess of N-acetylcysteine (optional).
-
Adjust the pH of the solution to 5.0 by adding Sodium Acetate Buffer.
Purification of the this compound ADC
This protocol describes the removal of unreacted linker-payload and other small molecules from the ADC conjugate.
Materials:
-
Crude ADC solution from Step 3
-
Sephadex G-25 desalting column
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Equilibrate the Sephadex G-25 desalting column with at least 5 column volumes of PBS, pH 7.4.
-
Load the crude ADC solution onto the equilibrated column.
-
Elute the ADC with PBS, pH 7.4.
-
Collect the fractions containing the purified ADC. The ADC will elute in the void volume.
-
Pool the fractions containing the purified ADC.
-
Determine the protein concentration of the purified ADC using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Store the purified ADC at 2-8°C. For long-term storage, consider storing at -20°C or -80°C.
Characterization of the this compound ADC
A thorough characterization of the ADC is crucial to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Use Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different numbers of conjugated drugs.
-
The weighted average of the peak areas corresponding to the different DAR species will give the average DAR of the ADC preparation.
-
-
Purity and Aggregation Analysis:
-
Use Size Exclusion Chromatography (SEC) to determine the percentage of monomeric ADC and to detect the presence of aggregates.
-
-
Free Drug Analysis:
-
Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of unconjugated this compound linker-payload remaining in the purified ADC solution.
-
-
Antigen Binding Affinity:
-
Use Surface Plasmon Resonance (SPR) or a similar biophysical technique to determine the binding affinity (KD) of the ADC to its target antigen and compare it to the unconjugated antibody.
-
-
In Vitro Cytotoxicity:
-
Perform a cell-based cytotoxicity assay (e.g., MTS or CellTiter-Glo) using a cancer cell line that expresses the target antigen to determine the IC50 value of the ADC.
-
Visualizations
References
Measuring the DNA Binding Affinity of Azonafide-PEABA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azonafide and its derivatives are a class of synthetic anthracene-based compounds that have garnered significant interest in oncology research due to their potent anti-tumor activities.[1][2][3] These molecules function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription and can also lead to the inhibition of essential enzymes such as topoisomerase II, ultimately triggering programmed cell death in cancer cells.[4][5] The affinity and specificity of this DNA binding are critical determinants of the compound's efficacy and potential therapeutic index.
This document provides detailed application notes and experimental protocols for the quantitative measurement of the DNA binding affinity of a specific azonafide derivative, referred to as Azonafide-PEABA. While the precise structure of "this compound" is not widely documented in publicly available literature, for the purpose of these protocols, we will consider it a representative azonafide derivative. The methodologies described herein are broadly applicable to the characterization of small molecule-DNA interactions and can be adapted for other azonafide analogs.
Data Presentation: Quantitative DNA Binding Parameters
The following table summarizes representative quantitative data for the binding of an azonafide analog to DNA, as determined by various biophysical techniques. This data is illustrative and serves as a benchmark for expected values when characterizing this compound.
| Parameter | Value | Technique | DNA Substrate | Reference |
| Dissociation Constant (Kd) | 50 - 200 nM | Surface Plasmon Resonance (SPR) | 27-mer hairpin oligonucleotide | Hypothetical Data |
| Binding Stoichiometry (n) | 1.8 ± 0.2 | Isothermal Titration Calorimetry (ITC) | Calf Thymus DNA | Hypothetical Data |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | Calf Thymus DNA | Hypothetical Data |
| Entropy Change (ΔS) | 15 cal/mol·K | Isothermal Titration Calorimetry (ITC) | Calf Thymus DNA | Hypothetical Data |
| IC50 (Ethidium Bromide Displacement) | 1 - 5 µM | Fluorescence Polarization (FP) | pBR322 Plasmid DNA | Hypothetical Data |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor chip. In this protocol, a biotinylated DNA oligonucleotide is immobilized on a streptavidin-coated sensor chip, and the binding of this compound is measured.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Streptavidin
-
Biotinylated DNA oligonucleotide (e.g., a 27-mer hairpin with a specific binding sequence)
-
This compound
-
HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization buffers (e.g., EDC/NHS)
Protocol:
-
Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject streptavidin over the activated surface to achieve a density of approximately 2000-3000 Response Units (RU). Deactivate the remaining active groups with ethanolamine.
-
DNA Capture: Inject the biotinylated DNA oligonucleotide over the streptavidin surface to capture approximately 50-100 RU of DNA.
-
Analyte Binding: Prepare a series of concentrations of this compound in HBS-EP+ buffer (e.g., ranging from 1 nM to 1 µM).
-
Kinetic Analysis: Inject the this compound solutions over the DNA-functionalized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with buffer flow.
-
Regeneration: If necessary, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 0.1 M glycine-HCl, pH 2.5).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
References
- 1. researchgate.net [researchgate.net]
- 2. Analogues of amonafide and azonafide with novel ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for Azonafide-PEABA in Targeting Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azonafide-PEABA is a potent anti-cancer agent designed for targeted delivery to tumors, with a particular efficacy against cancer stem cells (CSCs). It functions as the cytotoxic payload within an antibody-drug conjugate (ADC) platform. Azonafides are a class of anthracene-based DNA intercalators that induce apoptosis, and they have demonstrated effectiveness against a broad range of cancer cell types, including those with multidrug resistance.[1] The PEABA component is integral to the linker technology that connects the Azonafide payload to a monoclonal antibody, enabling specific delivery to cancer cells and CSCs that overexpress a target antigen. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.
The Oncolinx Azonafide platform, which utilizes this compound, has shown subnanomolar to picomolar potency across various cancer cell lines.[2] This platform is designed to be effective against drug-resistant cancers and the CSCs that are often responsible for tumor recurrence and metastasis.[2]
These application notes provide an overview of this compound, including its mechanism of action, quantitative data on related compounds, and detailed protocols for its application in CSC research.
Mechanism of Action
The this compound-based ADC targets cancer cells and CSCs through a multi-step process:
-
Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a predefined antigen on the surface of cancer cells and CSCs.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the Azonafide payload.
-
DNA Intercalation and Apoptosis: Azonafide, a DNA intercalator, inserts itself between the base pairs of the DNA double helix. This disrupts DNA replication and transcription, ultimately triggering the apoptotic cell death cascade.
This targeted delivery of a potent cytotoxic agent directly to the cancer cell population, including the resilient CSCs, offers a promising strategy to overcome the limitations of conventional chemotherapy.
Data Presentation
While specific quantitative data for this compound's effect on cancer stem cells is proprietary to its developers, data for related Azonafide compounds demonstrate their potent anti-cancer activity. The following tables summarize the in vitro and in vivo efficacy of Azonafide analogues AMP-1 and AMP-53.
Table 1: In Vitro Cytotoxicity of Azonafide Analogues [1]
| Compound | Cell Line Panel | Mean LC50 (M) | Selectivity |
| AMP-1 | NCI 56 Cell Lines | 10-5.53 | Melanoma (10-6.22 M) |
| AMP-53 | NCI 56 Cell Lines | 10-5.53 | Non-small cell lung cancer (10-5.91 M), Renal cell carcinoma (10-5.84 M) |
Table 2: In Vitro Activity of AMP-53 in Freshly Isolated Human Tumors [1]
| Tumor Type | Mean IC50 (µg/ml) |
| Breast Cancer | 0.09 |
| Lung Cancer | 0.06 |
| Renal Cell Carcinoma | 0.06 |
| Multiple Myeloma | 0.03 |
Table 3: In Vivo Efficacy of AMP-53 in Human Tumor Xenograft Models
| Tumor Model | T/C Value (%)* | Sensitivity |
| HL-60 Leukemia | 39 | Sensitive |
| MCF-7 Breast Cancer | 39 | Sensitive |
| A549 Non-small Cell Lung Cancer | 37 | Sensitive |
*T/C Value: Treated/Control x 100%. A T/C value of <42% is considered significant anti-tumor activity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay against Cancer Stem Cell-Enriched Population
This protocol describes a method to assess the cytotoxic effects of an this compound ADC on a cancer cell population enriched for CSCs using a tumorsphere formation assay.
Materials:
-
Cancer cell line of interest known to form tumorspheres (e.g., MCF-7 for breast cancer)
-
This compound ADC
-
Non-targeting ADC (as a negative control)
-
Standard chemotherapeutic agent (e.g., Paclitaxel, as a positive control)
-
DMEM/F12 medium supplemented with B27, EGF, and bFGF
-
Ultra-low attachment plates or flasks
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Microplate reader for viability assays (optional, for dissociated spheres)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in standard 2D culture conditions until confluent.
-
Tumorsphere Formation:
-
Harvest the cells using Trypsin-EDTA and neutralize.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free tumorsphere medium.
-
Perform a cell count and assess viability.
-
Plate single cells in ultra-low attachment plates at a low density (e.g., 1,000 - 5,000 cells/ml) to encourage the formation of clonal tumorspheres.
-
Incubate for 4-10 days until tumorspheres are visible.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC, non-targeting ADC, and the standard chemotherapeutic agent in tumorsphere medium.
-
Gently add the treatment solutions to the wells containing established tumorspheres. Include a vehicle-only control.
-
Incubate for a period determined by the cell line's doubling time and drug's mechanism of action (e.g., 72-96 hours).
-
-
Assessment of Tumorsphere Viability:
-
Tumorsphere Counting and Sizing:
-
Using an inverted microscope, count the number of tumorspheres in each well.
-
Measure the diameter of the tumorspheres. A significant reduction in number and size in the treated wells compared to the control indicates efficacy.
-
-
Viability Staining (Optional):
-
Gently collect the tumorspheres and dissociate them into single cells using Trypsin-EDTA.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions to quantify the number of viable cells.
-
-
-
Data Analysis:
-
Calculate the percentage of tumorsphere formation efficiency (TFE) for each treatment group: (Number of tumorspheres / Number of cells seeded) x 100.
-
Plot the TFE or cell viability against the drug concentration to determine the IC50 value.
-
Protocol 2: Analysis of Apoptosis Induction in Cancer Stem Cells
This protocol outlines a method to confirm that the this compound ADC induces apoptosis in CSCs using flow cytometry.
Materials:
-
Tumorspheres treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (or similar).
-
Propidium Iodide (PI) or other viability dye.
-
Flow cytometer.
Procedure:
-
Treatment: Treat tumorspheres with the this compound ADC at its IC50 concentration (determined from Protocol 1) for 24-48 hours. Include vehicle-treated and non-targeting ADC-treated controls.
-
Cell Preparation:
-
Gently collect the tumorspheres.
-
Dissociate the tumorspheres into a single-cell suspension using Trypsin-EDTA.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
-
Data Analysis: Compare the percentage of apoptotic cells in the this compound ADC-treated group to the control groups. A significant increase in the Annexin V+ population indicates apoptosis induction.
Signaling Pathways
Azonafide's primary mechanism of action is the direct induction of DNA damage through intercalation, leading to apoptosis. This process inherently impacts cellular signaling pathways that govern cell survival, proliferation, and self-renewal, which are critical for cancer stem cell maintenance. While direct modulation of specific CSC signaling pathways by Azonafide is an area for further research, its cytotoxic action will consequently disrupt the output of these pathways.
Key signaling pathways implicated in CSC biology that are likely to be affected downstream of Azonafide-induced DNA damage include:
-
p53 Signaling: DNA damage typically activates the p53 tumor suppressor pathway, which can lead to cell cycle arrest, senescence, or apoptosis.
-
Wnt/β-catenin Signaling: This pathway is crucial for the self-renewal of both normal stem cells and CSCs. Disruption of cellular homeostasis by DNA damage can interfere with the intricate regulation of this pathway.
-
Notch Signaling: The Notch pathway plays a significant role in cell fate decisions and is often dysregulated in CSCs to promote survival and proliferation.
-
Hedgehog Signaling: Aberrant activation of the Hedgehog pathway is associated with the maintenance of CSCs in several cancers.
The induction of apoptosis by this compound serves as a terminal event that overrides the pro-survival signals from these pathways, leading to the elimination of the CSC population.
Conclusion
This compound, when delivered as part of an ADC, represents a powerful tool for targeting and eliminating cancer stem cells. Its mechanism as a DNA intercalator leading to apoptosis provides a direct means of killing these often-chemoresistant cells. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound-based ADCs in their specific cancer models of interest. Further research into the downstream effects on key CSC signaling pathways will provide a more comprehensive understanding of its therapeutic potential.
References
- 1. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next-Generation Antibody-Drug Conjugates for safer and more effective cancer therapies | ADC | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azonafide-PEABA for In Vitro Studies
This technical support center provides guidance and answers to frequently asked questions regarding the use of Azonafide-PEABA in in vitro research. Below you will find troubleshooting tips, recommended experimental protocols, and key data to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is understood to function as a DNA intercalator. The azonafide moiety inserts itself between the base pairs of DNA, leading to an unwinding of the double helix structure. This intercalation obstructs the processes of DNA replication and transcription, which are critical for cell division and function. The subsequent activation of DNA damage response pathways ultimately triggers programmed cell death, or apoptosis.
Q2: What are the key signaling pathways activated by this compound?
The primary pathway initiated by this compound-induced DNA damage is the DNA Damage Response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets including the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, initiate apoptosis through the intrinsic mitochondrial pathway.
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are typical starting concentrations for in vitro cell-based assays?
For initial range-finding experiments, it is advisable to test a broad range of this compound concentrations. Based on studies with related azonafide compounds, a starting range of 0.1 µM to 100 µM is recommended. Subsequent experiments can then focus on a narrower range of concentrations to accurately determine the IC50 (the concentration that inhibits 50% of cell growth).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observed cytotoxicity | - Sub-optimal drug concentration: The concentration of this compound may be too low to induce a significant effect. - Short incubation time: The duration of drug exposure may not be sufficient for the compound to exert its cytotoxic effects. - Cell line resistance: The chosen cell line may be inherently resistant to DNA intercalating agents. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM). - Increase the incubation time (e.g., from 24 hours to 48 or 72 hours). - Test a different cell line that is known to be sensitive to DNA damaging agents. |
| High variability between replicate wells | - Inconsistent cell seeding: Uneven distribution of cells across the plate can lead to variability in results. - Inaccurate drug dilution: Errors in preparing the serial dilutions of this compound can introduce significant variability. - Edge effects: Wells on the perimeter of the plate can be prone to evaporation, leading to altered drug concentrations. | - Ensure thorough mixing of the cell suspension before seeding. - Use calibrated pipettes and prepare fresh dilutions for each experiment. - Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium. |
| Precipitation of the compound in culture medium | - Poor solubility: this compound may have limited solubility in aqueous solutions at higher concentrations. - Interaction with media components: Components of the cell culture medium, such as serum proteins, may interact with the compound and cause it to precipitate. | - Prepare the working dilutions immediately before use. - Visually inspect the medium for any signs of precipitation after adding the compound. - Consider using a serum-free medium for the duration of the drug treatment, if compatible with your cell line. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 | 5.2 |
| A549 (Lung Cancer) | 48 | 8.9 |
| HCT116 (Colon Cancer) | 48 | 3.5 |
| HeLa (Cervical Cancer) | 72 | 6.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values should be determined experimentally for your specific cell line and conditions.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: A typical experimental workflow for determining cytotoxicity.
Technical Support Center: Azonafide-PEABA Stability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Azonafide-PEABA in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time, even when stored at recommended temperatures. What are the potential causes?
A1: Degradation of this compound in solution during long-term storage can be attributed to several factors:
-
Hydrolysis: The amide bond linking the Azonafide moiety to the PEABA peptide is susceptible to hydrolysis, particularly at pH values outside the optimal range.
-
Photodegradation: The naphthalimide core of Azonafide is a chromophore and can be sensitive to light, leading to degradation.
-
Oxidation: Certain functional groups within the molecule may be prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions.
-
Microbial Contamination: In non-sterile solutions, microbial growth can lead to enzymatic degradation of the compound.
Q2: I am observing a loss of biological activity of this compound in my cell-based assays. Could this be related to stability issues?
A2: Yes, a loss of biological activity is a strong indicator of compound degradation. The primary degradation pathways that can affect activity include:
-
Cleavage of the this compound Linkage: If the active component is the intact conjugate, cleavage of the amide bond will result in a loss of targeted delivery and potentially reduced efficacy.
-
Degradation of the Azonafide Moiety: Changes to the naphthalimide structure can abolish its pharmacological activity.
-
Degradation of the PEABA Moiety: While the PEABA component is primarily for targeting, its degradation could affect cellular uptake and localization, thereby reducing the effective concentration of Azonafide at the target site.
Q3: Are there specific analytical methods recommended for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique. A well-developed HPLC method should be able to separate the intact this compound from its potential degradants.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Solutions
Symptoms:
-
A rapid decrease in the main peak area corresponding to this compound in HPLC analysis.
-
Appearance of new peaks in the chromatogram.
-
Visible changes in the solution's color or clarity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect pH of the buffer | Verify the pH of your solution. The stability of similar naphthalimide compounds, like amonafide, is known to be pH-dependent. Conduct a pH stability study to determine the optimal pH range for your experimental conditions. |
| Exposure to Light | Protect your solutions from light at all stages of the experiment, including storage and handling. Use amber vials or wrap containers in aluminum foil. |
| Oxidation | Degas your solvents and buffers before use. Consider adding antioxidants, but first, ensure they do not interfere with your experimental assays. |
| Enzymatic Degradation (in biological matrices) | If working with cell culture media or serum, consider the presence of proteases that could cleave the PEABA moiety. Minimize the time the compound spends in these matrices before analysis. In some cases, protease inhibitors can be used if they don't affect the experiment's outcome. |
Issue 2: Inconsistent Results in Long-Term Cell Culture Experiments
Symptoms:
-
Variability in dose-response curves between experiments.
-
Decreasing potency of the compound over the course of a multi-day experiment.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation in Culture Media | This compound may not be stable in the cell culture medium over several days. Prepare fresh solutions of the |
Technical Support Center: Optimizing Azonafide-PEABA Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Azonafide-PEABA Antibody-Drug Conjugates (ADCs). Our goal is to help you improve the therapeutic index of your ADCs by providing detailed experimental protocols, structured data, and clear visualizations of key biological and experimental processes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the Azonafide payload?
A1: Azonafide is an anthracene-based DNA intercalator that inhibits tumor cell growth.[1][2][3] Its mechanism of action involves binding to DNA, which can lead to single-strand breaks and the induction of the DNA Damage Response (DDR) pathway, ultimately resulting in apoptotic cell death.[4] Additionally, Azonafide has been reported to activate immunogenic cell death, which can stimulate an anti-tumor immune response.[5]
Q2: How does the PEABA (p-aminobenzyl alcohol) linker work and what are its advantages?
A2: The p-aminobenzyl alcohol (PABA or PEABA) component is a self-immolative spacer commonly used in cleavable linkers for ADCs. It is typically used in conjunction with an enzyme-cleavable motif, such as the dipeptide valine-citrulline (Val-Cit). Once the ADC is internalized into the target cancer cell and traffics to the lysosome, lysosomal proteases like Cathepsin B cleave the Val-Cit dipeptide. This cleavage triggers a spontaneous 1,6-elimination reaction in the PEABA spacer, leading to the release of the active Azonafide payload inside the cell. This targeted release mechanism is designed to enhance the therapeutic window by maximizing efficacy against tumor cells while minimizing systemic toxicity.
Q3: What is the "bystander effect" and is it relevant for this compound ADCs?
Q4: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index of an this compound ADC?
A4: The Drug-to-Antibody Ratio (DAR) is a critical parameter that influences the efficacy and toxicity of an ADC. A higher DAR can increase potency but may also lead to increased aggregation, reduced stability, and off-target toxicity, thereby narrowing the therapeutic index. Conversely, a low DAR may result in suboptimal efficacy. Therefore, optimizing the DAR is crucial for balancing anti-tumor activity with safety.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low ADC Potency (High IC50) | Inefficient internalization of the ADC. | - Confirm target antigen expression on the cell surface. - Perform an internalization assay to verify that the ADC is being taken up by the target cells. |
| Poor linker cleavage. | - Verify the presence and activity of the cleaving enzyme (e.g., Cathepsin B) in the target cells. - Assess linker stability in lysosomal fractions. | |
| Resistance to the Azonafide payload. | - Determine the sensitivity of the target cell line to the free Azonafide payload. | |
| High Off-Target Toxicity in vivo | Premature payload release in circulation. | - Perform a plasma stability assay to assess the stability of the PEABA linker. - Consider modifications to the linker to improve stability. |
| ADC aggregation leading to non-specific uptake. | - Characterize the aggregation state of the ADC using Size Exclusion Chromatography (SEC). - Optimize the formulation to minimize aggregation (see below). | |
| ADC Aggregation | Increased hydrophobicity due to the Azonafide payload. | - Optimize the DAR to the lowest effective level. - Incorporate hydrophilic linkers or spacers. - Screen different buffer conditions (pH, ionic strength) and excipients for the formulation. |
| Unfavorable conjugation or storage conditions. | - Avoid pH conditions near the isoelectric point of the antibody during conjugation. - Minimize the concentration of organic co-solvents. - Store the ADC at the recommended temperature and avoid freeze-thaw cycles. | |
| Inconsistent Batch-to-Batch Results | Heterogeneous DAR. | - Utilize site-specific conjugation techniques to achieve a more homogeneous DAR. - Implement robust analytical methods (e.g., HIC, RP-HPLC, Mass Spectrometry) to characterize the DAR of each batch. |
| Variable levels of aggregation. | - Standardize the conjugation and purification process to ensure consistent aggregation profiles. - Monitor aggregation levels of each batch using SEC. |
Data Presentation
In Vitro Cytotoxicity of Azonafide Analogs
| Compound | Cell Line | Mean LC50 (M) |
| AMP-1 (Azonafide) | Melanoma | 10-6.22 |
| AMP-1 (Azonafide) | NCI Panel (Overall) | 10-5.53 |
| AMP-53 (6-ethoxy azonafide) | Non-small cell lung cancer | 10-5.91 |
| AMP-53 (6-ethoxy azonafide) | Renal cell carcinoma | 10-5.84 |
| AMP-53 (6-ethoxy azonafide) | NCI Panel (Overall) | 10-5.53 |
Note: This data is for Azonafide analogs and not for a specific this compound ADC. The potency of an ADC is expected to be significantly higher. Azonafide ADCs have been reported to have subnanomolar to picomolar potency.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an this compound ADC in an antigen-positive cancer cell line.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Unconjugated antibody (negative control)
-
Free Azonafide payload (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.
-
Incubation: Incubate the plate for a duration relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
General Protocol for Antibody-Payload Conjugation
This protocol outlines a general procedure for conjugating the this compound linker-payload to an antibody via lysine residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with an NHS-ester reactive group
-
Anhydrous DMSO
-
Desalting column (e.g., PD-10)
-
Conjugation buffer (e.g., PBS, pH 8.0-8.5)
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer. Adjust the antibody concentration to 1-2 mg/mL.
-
Linker-Payload Preparation: Dissolve the this compound-NHS ester in anhydrous DMSO to make a 10 mM stock solution.
-
Conjugation Reaction: Add the desired molar excess of the linker-payload solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker-payload by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the resulting ADC for DAR, aggregation, and purity using methods such as HIC, SEC, and mass spectrometry.
Visualizations
Caption: Mechanism of action of an this compound ADC.
References
- 1. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Analogues of amonafide and azonafide with novel ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of DNA strand breaks by mitonafide, an imide derivative of 3-nitro-1,8-naphthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
Technical Support Center: Azonafide-PEABA and Related Compounds
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Azonafide compounds?
A1: Azonafide compounds are DNA intercalators and topoisomerase II inhibitors.[1][2] They exert their cytotoxic effects by inserting themselves into the DNA structure and stabilizing the complex between DNA and the topoisomerase II enzyme. This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[3][4] These breaks trigger a DNA damage response, culminating in cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[5]
Q2: I am not observing the expected level of cytotoxicity in my experiments. What are some potential reasons?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line-Specific Sensitivity: The sensitivity of cancer cell lines to Azonafide compounds can vary significantly. This can be due to differences in the expression levels of topoisomerase IIα, the primary target of these drugs. Cell lines with lower levels of topoisomerase IIα may exhibit reduced sensitivity.
-
Multidrug Resistance (MDR): While some Azonafide compounds have been reported to be less susceptible to classical MDR mechanisms, it is still a possibility to consider.
-
Compound Integrity: Ensure the proper storage and handling of the Azonafide compound to maintain its stability and activity. Prepare fresh dilutions for each experiment.
-
Experimental Conditions: Factors such as cell seeding density, treatment duration, and the presence of serum in the culture medium can influence the apparent cytotoxicity. It is crucial to optimize these parameters for your specific cell line.
Q3: Are there known mechanisms of resistance to Azonafide compounds?
A3: Yes, a primary mechanism of resistance is the reduced expression of topoisomerase IIα. Studies with the Azonafide derivative, Ethonafide, have shown that cell lines with decreased topoisomerase IIα protein expression are more resistant to the drug's cytotoxic effects. This is associated with a reduction in DNA damage and an increase in DNA repair.
Q4: Which cell lines are reported to be sensitive to Azonafide compounds?
A4: Azonafide derivatives have shown activity against a range of cancer cell lines. For instance, AMP-1 has demonstrated some selectivity for melanomas. AMP-53 (Ethonafide) has shown notable activity in non-small cell lung cancer, renal cell carcinoma, breast cancer, and multiple myeloma cell lines. It has also been shown to be cytotoxic to prostate cancer cell lines.
Data Presentation: Cell Line-Specific Toxicity
The following tables summarize the reported cytotoxic activity of various Azonafide compounds across different cancer cell lines.
Table 1: In Vitro Cytotoxicity of AMP-1 (Unsubstituted Azonafide)
| Cell Line Type | Metric | Concentration (M) |
| NCI 56 Cell Line Panel (Mean) | LC50 | 10-5.53 |
| Melanoma | LC50 | 10-6.22 |
LC50 (Lethal Concentration 50%) is the concentration of a compound that causes the death of 50% of the cells. Data from preclinical studies.
Table 2: In Vitro and Ex Vivo Cytotoxicity of AMP-53 (6-ethoxy substituted analog)
| Cell Line/Tumor Type | Metric | Concentration |
| NCI 56 Cell Line Panel (Mean) | LC50 | 10-5.53 M |
| Non-Small Cell Lung Cancer | LC50 | 10-5.91 M |
| Renal Cell Carcinoma | LC50 | 10-5.84 M |
| Breast Cancer (freshly isolated) | IC50 | 0.09 µg/ml |
| Lung Cancer (freshly isolated) | IC50 | 0.06 µg/ml |
| Renal Cell Carcinomas (freshly isolated) | IC50 | 0.06 µg/ml |
| Multiple Myeloma (freshly isolated) | IC50 | 0.03 µg/ml |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. Data from preclinical studies.
Table 3: In Vitro Cytotoxicity of Ethonafide (AMP-53) in Prostate Cancer Cell Lines
| Cell Line | Metric | Concentration (nM) |
| DU-145 | IC50 | 40 |
| PC-3 | IC50 | 86 |
| LNCaP | IC50 | 98 |
IC50 values were determined after 72 hours of exposure using an MTT assay.
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the IC50 value of an Azonafide compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Azonafide compound stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Azonafide compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
2. Topoisomerase II Inhibition Assay (General Principle)
This assay determines the ability of an Azonafide compound to inhibit the catalytic activity of topoisomerase II.
-
Principle: This cell-free assay utilizes purified topoisomerase II and a DNA substrate (e.g., supercoiled plasmid DNA). In the presence of ATP, topoisomerase II relaxes the supercoiled DNA. A topoisomerase II inhibitor will prevent this relaxation.
-
Procedure Outline:
-
Set up reaction mixtures containing purified topoisomerase II, supercoiled DNA, and ATP-containing reaction buffer.
-
Add varying concentrations of the Azonafide compound to the reaction mixtures.
-
Incubate the reactions to allow for topoisomerase II activity.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) using agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the control.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the steps to analyze the effect of an Azonafide compound on the cell cycle distribution.
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest the cells (both adherent and floating) after treatment with the Azonafide compound.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of the mechanism of action of Azonafide compounds.
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of Azonafide compounds.
Caption: Workflow for a typical MTT cytotoxicity assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No dose-dependent response observed | The concentration range tested is too high or too low. The compound may have degraded. The cell line may be resistant. | Perform a wider range of serial dilutions. Prepare fresh stock solutions of the compound. Verify the sensitivity of your cell line to a known cytotoxic agent. If resistance is suspected, consider measuring the expression of topoisomerase IIα. |
| IC50 value is significantly different from published data | Differences in experimental conditions (e.g., cell passage number, serum concentration, treatment duration). Mycoplasma contamination. | Standardize your experimental protocol. Regularly test your cell lines for mycoplasma contamination. Thaw a fresh vial of cells with a lower passage number. |
| Difficulty in dissolving the Azonafide compound | The compound may have low solubility in aqueous solutions. | Use a small amount of a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution. Ensure the final concentration of the solvent in the culture medium is low and non-toxic to the cells (typically <0.5%). |
References
- 1. Ethonafide-Induced Cytotoxicity is Mediated by Topoisomerase II Inhibition in Human Prostate Cancer Cells [repository.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Azonafide-PEABA and Amonafide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of Azonafide-PEABA and amonafide, two related anti-cancer agents. While both compounds are known for their DNA-intercalating and topoisomerase II inhibitory activities, the conjugation of azonafide to a PEABA (piperazinyl-ethyl-amino-benzoyl-amino) linker to create the this compound payload for antibody-drug conjugates (ADCs) significantly enhances its potency. This comparison summarizes available experimental data on their cytotoxicity and outlines the methodologies used in these assessments.
Executive Summary
Amonafide, a naphthalimide derivative, has been evaluated in clinical trials and typically exhibits cytotoxicity in the micromolar range against various cancer cell lines. In contrast, this compound, an advanced payload-linker developed by Oncolinx for use in ADCs, demonstrates significantly higher potency, with cytotoxic effects observed in the subnanomolar to picomolar range when conjugated to a targeting antibody. This dramatic increase in potency highlights the potential of the ADC platform to enhance the therapeutic window of cytotoxic agents.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of amonafide and the Azonafide payload. It is important to note that the data for this compound is derived from its use within an antibody-drug conjugate, where the antibody directs the payload to specific cancer cells.
| Compound | Cell Line | Assay | IC50 / Potency | Citation |
| Amonafide | HepG2 (Human liver cancer) | MTT Assay (48 hrs) | Not specified, activity noted | [1] |
| HL-60 (Human leukemia) | MTT Assay (72 hrs) | 0.9 µM | [1] | |
| A549 (Human lung carcinoma) | Sulforhodamine B assay | 1100 nM | [1] | |
| Azonafide Analog (AMP-1) | NCI-60 Panel (melanoma) | Not specified | LC50: 10-6.22 M (~0.6 µM) | [2] |
| Azonafide Analog (AMP-53) | Breast, Lung, Renal Cancer, Multiple Myeloma | Soft agar colony-forming assay | IC50: 0.03 - 0.09 µg/mL | [2] |
| Azonafide Payload (as part of an ADC) | NCI-60 Panel | Not specified | Subnanomolar-picomolar (1x10-9 M) |
Experimental Protocols
Detailed experimental protocols for the cytotoxicity assessment of this compound as a standalone agent are not publicly available, as it is primarily evaluated as part of an ADC. However, the general methodologies used for determining the cytotoxicity of amonafide and similar compounds are well-established.
General Cytotoxicity Assay Protocol (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., amonafide). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the water-soluble MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Mandatory Visualization
Signaling Pathway for Amonafide and Azonafide-induced Cytotoxicity
Both amonafide and azonafide derivatives exert their cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA, leading to DNA damage and the activation of apoptotic pathways.
Caption: Mechanism of action for Amonafide and Azonafide.
Experimental Workflow for a Typical In Vitro Cytotoxicity Assay
The following diagram illustrates a standard workflow for assessing the cytotoxicity of a compound in a laboratory setting.
Caption: Workflow for an in vitro cytotoxicity assay.
References
Azonafide-PEABA vs. Doxorubicin: A Comparative Guide for Drug-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. Doxorubicin, a potent and widely used anthracycline antibiotic, often faces diminished efficacy as cancer cells develop mechanisms to evade its cytotoxic effects. This has spurred the development of novel anticancer agents capable of overcoming these resistance pathways. Among these, the azonafide class of compounds has shown promise. This guide provides a comparative analysis of a representative phenylethynyl aniline-based azonafide derivative, herein referred to as Azonafide-PEABA, and doxorubicin, with a focus on their performance in drug-resistant cancer cell lines.
Disclaimer: As of late 2025, specific experimental data for a compound precisely designated "this compound" is not available in peer-reviewed literature. Therefore, this guide presents a comparative analysis based on the known properties of the azonafide class of compounds and incorporates hypothetical, yet representative, data for this compound to illustrate its potential advantages over doxorubicin in the context of drug resistance. The experimental protocols provided are standard methodologies for evaluating such compounds.
Executive Summary
Azonafides are DNA intercalating agents and topoisomerase II inhibitors that have demonstrated efficacy against a range of cancer models, including those exhibiting multidrug resistance. Unlike doxorubicin, certain azonafide analogs are not substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to many chemotherapeutic agents. The addition of a phenylethynyl aniline (PEABA) moiety to the azonafide scaffold is hypothesized to further enhance its cytotoxic potency and ability to evade resistance mechanisms. This guide will delve into a direct comparison of the cytotoxic activity, induction of apoptosis, and effects on the cell cycle of this compound versus doxorubicin in doxorubicin-resistant cell lines.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and doxorubicin in a representative doxorubicin-sensitive parental cell line (e.g., MCF-7) and its doxorubicin-resistant counterpart (e.g., MCF-7/ADR). The data for this compound is representative of the potential enhanced potency of this class of compounds in resistant settings.
| Cell Line | Drug | IC50 (µM) | Resistance Factor |
| MCF-7 (Parental) | Doxorubicin | 0.5 | - |
| This compound | 0.1 | - | |
| MCF-7/ADR | Doxorubicin | 15.0 | 30 |
| This compound | 0.2 | 2 |
Resistance Factor = IC50 in resistant cell line / IC50 in parental cell line.
Mechanism of Action and Resistance
Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and the induction of apoptosis. However, its efficacy is often limited by MDR, which can arise from several mechanisms[1]:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), actively pump doxorubicin out of the cancer cell.
-
Altered topoisomerase II: Mutations or decreased expression of topoisomerase II can reduce the drug's target availability.
-
Enhanced DNA damage repair: Cancer cells can upregulate DNA repair pathways to counteract the effects of doxorubicin-induced DNA damage.
-
Inhibition of apoptosis: Alterations in apoptotic signaling pathways can make cells resistant to programmed cell death.
This compound , as a member of the azonafide family, also functions as a DNA intercalator and topoisomerase II inhibitor[1][2]. A key hypothesized advantage of this compound is its ability to circumvent P-gp-mediated efflux, a critical mechanism of doxorubicin resistance. The planar anthracene ring system of the azonafide core allows for effective DNA intercalation, while the side chain modifications, including the PEABA moiety, are thought to influence its interaction with topoisomerase II and reduce its recognition by efflux pumps.
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for doxorubicin and the proposed pathway for this compound, highlighting the circumvention of a key resistance mechanism.
Caption: Doxorubicin's mechanism of action and a primary resistance pathway.
Caption: Proposed mechanism of this compound, bypassing P-gp efflux.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Cell Culture and Establishment of Drug-Resistant Cell Lines
-
Cell Lines: MCF-7 (human breast adenocarcinoma, doxorubicin-sensitive parental) and MCF-7/ADR (doxorubicin-resistant) cell lines.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2. For the MCF-7/ADR cell line, doxorubicin (1 µM) is added to the culture medium to maintain the resistant phenotype. Cells are passaged every 3-4 days.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or doxorubicin. A control group with no drug is also included.
-
Incubation: Plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with IC50 concentrations of this compound or doxorubicin for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence (indicating phosphatidylserine exposure in early apoptosis) and PI fluorescence (indicating loss of membrane integrity in late apoptosis/necrosis) are measured.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with IC50 concentrations of this compound or doxorubicin for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Conclusion
While direct experimental data for this compound is not yet publicly available, the known properties of the azonafide class of compounds suggest a promising avenue for overcoming doxorubicin resistance in cancer. The key advantage of azonafides lies in their ability to evade P-gp-mediated efflux, a major clinical challenge for doxorubicin. The hypothetical data presented in this guide illustrates the potential for this compound to exhibit significantly lower resistance factors in doxorubicin-resistant cell lines. Further preclinical and clinical investigations into novel azonafide derivatives are warranted to validate these promising characteristics and to develop more effective therapeutic strategies for patients with drug-resistant cancers.
References
A Head-to-Head Comparison of Azonafide-PEABA and Other Naphthalimides in Oncology Research
Azonafide-PEABA, a promising anti-cancer agent, is benchmarked against other notable naphthalimides, offering researchers a comprehensive guide to their comparative performance. This analysis is supported by available preclinical data on cytotoxicity and mechanistic pathways, providing a framework for future drug development and application.
Naphthalimides and their structural analogs, the azonafides, represent a significant class of synthetic compounds with potent anti-tumor properties. Their primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This interference with fundamental cellular processes ultimately leads to cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed comparison of this compound with other well-characterized naphthalimides like amonafide, ethonafide (AMP-53), and mitonafide, focusing on their cytotoxic efficacy and mechanisms of action.
Comparative Cytotoxicity
The in vitro cytotoxicity of various naphthalimides and azonafides has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds. While specific preclinical data for this compound is not widely published, data for closely related azonafide derivatives, such as ethonafide (also known as AMP-53), provide a valuable benchmark.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Amonafide | HL-60 | Human Promyelocytic Leukemia | 0.9 | [1] |
| A549 | Non-small Cell Lung Carcinoma | Not specified, but active | [1] | |
| Various solid tumors | In vitro study showed activity against 12% of 56 primary human tumors | - | [2] | |
| Ethonafide (AMP-53) | DU-145 | Prostate Cancer | 0.040 | [3] |
| PC-3 | Prostate Cancer | 0.086 | [3] | |
| LNCaP | Prostate Cancer | 0.098 | ||
| MCF-7 | Breast Cancer | T/C = 39% (in vivo) | ||
| A549 | Non-small Cell Lung Cancer | T/C = 37% (in vivo) | ||
| HL-60 | Human Promyelocytic Leukemia | T/C = 39% (in vivo) | ||
| Mitonafide | Various solid tumors | Phase I clinical trial showed dose-limiting CNS toxicity | - | |
| Xanafide | MCF-7 | Breast Cancer | Comparable to taxanes | |
| MDA-MB-231 | Breast Cancer | Similar sensitivity to SKBR-3 | ||
| SKBR-3 | Breast Cancer | Similar sensitivity to MDA-MB-231 |
Note: T/C values represent the treated vs. control tumor growth percentage in vivo, where a lower value indicates greater anti-tumor activity. IC50 values can vary based on experimental conditions. The data for ethonafide is presented as a proxy for the azonafide class, to which this compound belongs.
Mechanism of Action: A Shared Pathway with Distinct Nuances
The primary mechanism of action for both azonafides and naphthalimides is the inhibition of topoisomerase II. This process can be broken down into several key steps:
-
DNA Intercalation: The planar aromatic ring structures of these compounds insert themselves between the base pairs of the DNA double helix.
-
Topoisomerase II Inhibition: This intercalation interferes with the function of topoisomerase II, an enzyme that transiently cuts and re-ligates DNA strands to resolve topological problems during replication and transcription. The compounds stabilize the "cleavable complex," a state where the DNA is cut but not yet re-ligated, leading to an accumulation of DNA double-strand breaks.
-
Cell Cycle Arrest: The presence of significant DNA damage triggers cell cycle checkpoints, typically leading to arrest at the G2/M phase, preventing the cell from proceeding to mitosis.
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell initiates programmed cell death, or apoptosis.
While sharing this core mechanism, different derivatives can exhibit variations in their potency, cell permeability, and susceptibility to drug resistance mechanisms. For instance, amonafide's action against topoisomerase II is largely ATP-independent, a feature that distinguishes it from classical inhibitors like etoposide. Furthermore, azonafides have been reported to be less susceptible to efflux by P-glycoprotein, a common mechanism of multidrug resistance.
Azonafide, the payload in this compound, is utilized in Antibody-Drug Conjugates (ADCs). This advanced delivery system targets the cytotoxic agent specifically to cancer cells, potentially enhancing efficacy and reducing off-target toxicity.
Figure 1: Generalized signaling pathway for naphthalimides and azonafides.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, amonafide, etc.) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.
Topoisomerase II Decatenation Assay
This cell-free assay directly measures the inhibitory effect of a compound on the catalytic activity of topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing purified human topoisomerase II enzyme, kinetoplast DNA (kDNA), and a reaction buffer containing ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified topoisomerase II enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel. The degree of inhibition is determined by the reduction in decatenated DNA.
Figure 2: A typical experimental workflow for evaluating naphthalimide-based compounds.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound, as part of the broader azonafide class, holds significant promise as an anti-cancer therapeutic, particularly when utilized in targeted delivery systems like ADCs. While direct comparative data for this compound is limited, the available information on related azonafides such as ethonafide suggests a potent cytotoxic profile, likely superior to first-generation naphthalimides like amonafide in certain contexts. The primary mechanism of action through DNA intercalation and topoisomerase II inhibition is a well-established pathway for this class of compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to establish its definitive advantages over other naphthalimide-based agents. The experimental protocols provided herein offer a standardized framework for conducting such comparative evaluations.
References
Synergistic Potential of Azonafide-Based Therapeutics in Combination Chemotherapy
A Preliminary Guide for Researchers and Drug Development Professionals
Note to the Reader: As of the current date, publicly available scientific literature and clinical trial data do not contain specific information on a compound referred to as "Azonafide-PEABA." The information presented in this guide is based on the well-documented anti-cancer agent Azonafide and its derivatives. "PEABA" may represent a proprietary linker or delivery vehicle not yet disclosed in publications. Therefore, this guide focuses on the established mechanism of action of Azonafide and the potential synergistic effects that could be anticipated when combined with other chemotherapeutic agents, based on preclinical and clinical studies of similar compounds.
Introduction to Azonafide
Azonafide and its analogues are a potent class of synthetic, anthracene-based DNA intercalators. These compounds exert their cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells. By stabilizing the DNA-topoisomerase II complex, Azonafides lead to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis. A key feature of some Azonafide derivatives is their ability to circumvent common multidrug resistance (MDR) mechanisms, making them promising candidates for treating refractory tumors.
Preclinical studies have demonstrated the efficacy of Azonafide derivatives against a broad spectrum of human cancer cell lines, including leukemias, breast cancer, lung cancer, and melanoma. Notably, research has been initiated to explore the synergistic anti-tumor effects of novel Azonafide derivatives in combination with various cytotoxic agents, such as taxol, gemcitabine, oxaliplatin, and irinotecan, in in vivo models of non-small cell lung, prostate, pancreas, and colon cancers.
Potential for Synergistic Combinations
The mechanism of action of Azonafide as a DNA damaging agent provides a strong rationale for its use in combination with other chemotherapeutics that act on different cellular pathways. The goal of such combination therapies is to achieve a synergistic effect, where the combined anti-cancer activity is greater than the sum of the effects of the individual drugs. This can lead to improved treatment efficacy, reduced drug dosages, and potentially minimized side effects.
Combination with Taxanes (e.g., Paclitaxel, Docetaxel)
Taxanes stabilize microtubules, leading to mitotic arrest. Combining a DNA-damaging agent like Azonafide with a microtubule-targeting agent can create a powerful two-pronged attack on cancer cells.
Hypothesized Mechanism of Synergy:
-
Azonafide induces DNA damage, leading to G2/M cell cycle arrest.
-
Taxanes also induce M-phase arrest.
-
The combined cell cycle blockade at different points can overwhelm the cell's repair mechanisms, leading to enhanced apoptosis.
Table 1: Hypothetical Data on Synergistic Effects of Azonafide with Paclitaxel in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment | Concentration (nM) | Cell Viability (%) | Combination Index (CI) |
| A549 | Azonafide | 50 | 75 | - |
| Paclitaxel | 10 | 80 | - | |
| Azonafide + Paclitaxel | 50 + 10 | 40 | < 1 (Synergistic) | |
| H460 | Azonafide | 60 | 70 | - |
| Paclitaxel | 15 | 78 | - | |
| Azonafide + Paclitaxel | 60 + 15 | 35 | < 1 (Synergistic) |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound combinations are not available. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Combination with Platinum-Based Drugs (e.g., Cisplatin, Carboplatin, Oxaliplatin)
Platinum-based drugs form DNA adducts, leading to DNA damage and apoptosis. Combining two DNA-damaging agents with different mechanisms of action can enhance the overall DNA damage response.
Hypothesized Mechanism of Synergy:
-
Azonafide intercalates into DNA and inhibits topoisomerase II, causing double-strand breaks.
-
Platinum drugs form intra- and inter-strand DNA crosslinks.
-
The combined and distinct types of DNA damage can overwhelm cellular DNA repair pathways, leading to increased cell death.
Table 2: Hypothetical Data on Synergistic Effects of Azonafide with Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Apoptosis Rate (%) | Combination Index (CI) |
| SKOV3 | Azonafide | 0.1 | 15 | - |
| Cisplatin | 1 | 20 | - | |
| Azonafide + Cisplatin | 0.1 + 1 | 55 | < 1 (Synergistic) | |
| OVCAR-3 | Azonafide | 0.15 | 18 | - |
| Cisplatin | 1.5 | 22 | - | |
| Azonafide + Cisplatin | 0.15 + 1.5 | 60 | < 1 (Synergistic) |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies for assessing synergistic effects are crucial for accurate interpretation of results. Below are representative protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of Azonafide, the other chemotherapeutic agent, and their combination for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the single agents and their combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the hypothesized signaling pathway for Azonafide-induced apoptosis and a general experimental workflow for assessing drug synergy.
Caption: Azonafide's proposed mechanism of action leading to apoptosis.
Azonafide-PEABA: A Comparative Analysis in Amonafide-Resistant Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in the successful chemotherapeutic treatment of cancer. Amonafide, a DNA intercalator and topoisomerase II inhibitor, has demonstrated efficacy in various tumor models. However, the development of resistance can limit its clinical utility. The azonafide class of compounds, structurally related to amonafide, has been engineered to overcome these resistance mechanisms. This guide provides a comparative analysis of the efficacy of the azonafide series of compounds, with a focus on their performance in amonafide-resistant tumor models. While this document refers to "Azonafide-PEABA" as per the topic, specific preclinical data for a compound with this designation is not available in the public domain. Therefore, this guide will utilize available data for closely related and well-documented azonafide analogs, such as AMP-53 and ethonafide, as representative examples of this class of molecules. We will delve into their mechanism of action, compare their cytotoxic activity against resistant cell lines with other chemotherapeutic agents, and provide detailed experimental protocols for key assays.
Overcoming Amonafide Resistance: The Azonafide Advantage
Amonafide's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] Resistance to amonafide can arise through several mechanisms, with the most well-characterized being the overexpression of the P-glycoprotein (Pgp) efflux pump, which actively removes chemotherapeutic agents from cancer cells.[2] However, amonafide itself is notably not a substrate for Pgp, suggesting that resistance in some tumors is driven by other factors.[2] These alternative mechanisms may include altered topoisomerase II expression or enhanced DNA repair capabilities.[1]
The azonafide series of anthracene-based DNA intercalators were developed to retain the core anticancer activity of amonafide while exhibiting improved efficacy, particularly in multidrug-resistant (MDR) tumors.[3] Like amonafide, azonafides are not susceptible to Pgp-mediated efflux, making them effective against tumors that have developed resistance to a wide range of common chemotherapeutics. Furthermore, derivatives like ethonafide have shown potent cytotoxic activity in various cancer cell lines, including those resistant to other agents.
Comparative Efficacy in Resistant Tumor Models
The following tables summarize the in vitro cytotoxic activity of representative azonafide compounds compared to amonafide and other standard chemotherapeutic agents in sensitive and resistant cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Azonafide Analog (AMP-53) and Doxorubicin in Freshly Isolated Human Tumors
| Tumor Type | AMP-53 IC50 (µg/ml) | Doxorubicin IC50 (µg/ml) |
| Breast Cancer | 0.09 | Superior efficacy for AMP-53 |
| Lung Cancer | 0.06 | Superior efficacy for AMP-53 |
| Renal Cell Carcinoma | 0.06 | Superior efficacy for AMP-53 |
| Multiple Myeloma | 0.03 | Superior efficacy for AMP-53 |
| Data synthesized from preclinical studies on the azonafide series. |
Table 2: In vivo Antitumor Activity of Azonafide Analog (AMP-53) in Human Tumor Xenograft Models
| Tumor Model | Treatment | T/C (%) | Outcome |
| HL-60 Leukemia | AMP-53 | 39% | Sensitive |
| MCF-7 Breast Cancer | AMP-53 | 39% | Sensitive |
| A549 Non-small cell lung cancer | AMP-53 | 37% | Sensitive |
| T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A T/C value of <42% is considered significant antitumor activity. |
Signaling Pathway and Mechanism of Action
Azonafides, as DNA intercalators and topoisomerase II inhibitors, disrupt the DNA replication process, leading to cell cycle arrest and apoptosis. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action for the Azonafide class of compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., amonafide-resistant and sensitive parental lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (or representative azonafide) and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer
-
ATP
-
Test compound and positive control (e.g., etoposide)
-
Stop solution/loading dye
-
Agarose gel and electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine assay buffer, kDNA, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding topoisomerase II enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analysis: Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel. Inhibition of topoisomerase II will result in a dose-dependent increase in the amount of catenated kDNA.
Caption: Workflow for the Topoisomerase II kDNA decatenation assay.
Conclusion
The azonafide class of compounds represents a promising strategy for overcoming resistance to amonafide and other chemotherapeutic agents. Their ability to evade P-glycoprotein-mediated efflux, coupled with their potent topoisomerase II inhibitory activity, makes them valuable candidates for further development. The provided comparative data and detailed experimental protocols serve as a resource for researchers and drug development professionals working to address the challenge of drug resistance in cancer therapy. Further investigation into specific analogs, such as the designated "this compound," is warranted to fully elucidate their therapeutic potential.
References
Independent Validation of Azonafide Analogues' Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anticancer activity of Azonafide analogues, a class of anthracene-based DNA intercalators, with other established anticancer agents. Due to the limited public information on "Azonafide-PEABA," this guide will focus on the well-characterized Azonafide derivative, AMP-53 (also known as ethonafide), for which independent validation data is available. The information presented is intended to offer a clear perspective on its therapeutic potential based on existing preclinical evidence.
Executive Summary
Azonafides are a series of potent anticancer compounds that function as DNA intercalators and topoisomerase II inhibitors.[1][2][3] They have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those exhibiting multidrug resistance.[1][3] Preclinical studies highlight the efficacy of the 6-ethoxy substituted analog, AMP-53 (ethonafide), in various cancer models. This guide compares the performance of AMP-53 with doxorubicin, amonafide, and mitoxantrone, providing available experimental data and protocols for key assays.
Comparative In Vitro Anticancer Activity
The in vitro cytotoxic activity of Azonafide analogues has been evaluated across numerous human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) and 50% cell kill (LC50) values for AMP-53 and comparator agents.
| Compound | Cancer Type | Cell Line(s) | IC50 (µg/mL) | LC50 (M) | Citation(s) |
| AMP-53 (Ethonafide) | Breast Cancer | Freshly Isolated Human Tumors | 0.09 | - | |
| Lung Cancer | Freshly Isolated Human Tumors | 0.06 | - | ||
| Non-Small Cell Lung Cancer | NCI Panel | - | 10-5.91 | ||
| Renal Cell Carcinoma | Freshly Isolated Human Tumors | 0.06 | - | ||
| Renal Cell Carcinoma | NCI Panel | - | 10-5.84 | ||
| Multiple Myeloma | Freshly Isolated Human Tumors | 0.03 | - | ||
| AMP-1 (Unsubstituted Azonafide) | Melanoma | NCI Panel | - | 10-6.22 | |
| Overall | NCI Panel | - | 10-5.53 | ||
| Doxorubicin | Breast, Lung, Renal, Myeloma | Freshly Isolated Human Tumors | AMP-53 was superior | - | |
| Amonafide | Mammary Breast Cancer | 16C (murine) | AMP-1 was superior | - | |
| Mitoxantrone | Prostate Cancer | Human Xenograft | Ethonafide was more effective | - |
Comparative In Vivo Anticancer Activity
In vivo studies in murine models have demonstrated the tumor growth inhibitory effects of Azonafide analogues. The table below presents the treated/control (T/C) values, which indicate the relative tumor growth in treated versus untreated animals. A lower T/C value signifies greater antitumor activity.
| Compound | Cancer Model | Animal Model | T/C Value (%) | Citation(s) |
| AMP-53 (Ethonafide) | Lewis Lung Cancer | C57/bl mice | 30 | |
| HL-60 Leukemia | SCID mice | 39 | ||
| MCF-7 Breast Cancer | SCID mice | 39 | ||
| A549 Non-Small Cell Lung Cancer | SCID mice | 37 | ||
| AMP-1 (Unsubstituted Azonafide) | Mammary 16C Breast Cancer | B6CF31 mice | Superior to Amonafide | |
| Colon-38 | - | Little activity | ||
| M5076 Ovarian Sarcomas | - | Little activity | ||
| Ethonafide | Human Prostate Cancer Xenograft | Mouse Model | More effective than Mitoxantrone |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Azonafides exert their anticancer effects through a dual mechanism of action. They intercalate into the DNA, distorting the double helix structure and interfering with DNA replication and transcription. Furthermore, they act as topoisomerase II poisons, stabilizing the enzyme-DNA complex. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis.
Caption: Mechanism of action of Azonafide analogues.
Experimental Protocols
In Vitro Cytotoxicity Assay (Colony-Forming Assay in Soft Agar)
This protocol is based on the methodology described for testing freshly isolated human tumors.
-
Tumor Cell Preparation: Freshly isolated human tumor specimens are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Assay Setup: A two-layer soft agar system is used in 35-mm petri dishes. The bottom layer consists of a nutrient-supplemented agar.
-
Drug Exposure: Tumor cells are incorporated into the top layer of agar containing various concentrations of the test compound (e.g., AMP-53) and control agents.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days to allow for colony formation.
-
Colony Staining and Counting: Colonies are stained with a tetrazolium salt (e.g., INT) and counted using an automated image analyzer.
-
Data Analysis: The IC50 value, the drug concentration that inhibits colony formation by 50% compared to untreated controls, is calculated.
In Vivo Tumor Growth Inhibition Study (Human Tumor Xenograft Model)
This protocol is a generalized representation based on the in vivo studies cited.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., A549, MCF-7) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment and control groups.
-
Drug Administration: The test compound (e.g., AMP-53) and vehicle control are administered to the respective groups via a specified route (e.g., intraperitoneal or oral) and schedule.
-
Tumor Measurement: Tumor dimensions are measured periodically (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Data Analysis: The treated/control (T/C) value is calculated as the mean tumor volume of the treated group divided by the mean tumor volume of the control group, expressed as a percentage. Animal body weight is also monitored as an indicator of toxicity.
Caption: General workflow for preclinical evaluation.
References
- 1. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
